Product packaging for 3-Bromo-8-methoxy-1,5-naphthyridine(Cat. No.:CAS No. 97267-63-5)

3-Bromo-8-methoxy-1,5-naphthyridine

Cat. No.: B3014529
CAS No.: 97267-63-5
M. Wt: 239.072
InChI Key: XDIMNXCQMNDHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-8-methoxy-1,5-naphthyridine (CAS 97267-63-5) is a high-purity chemical building block of significant interest in scientific research and development. This brominated and methoxylated 1,5-naphthyridine derivative belongs to a class of heterocyclic compounds known for their wide range of applications, particularly in medicinal chemistry . The core 1,5-naphthyridine scaffold is a diazanaphthalene system, an analog of naphthalene containing two nitrogen atoms . The strategic substitution with a bromine atom at the 3-position and a methoxy group at the 8-position makes this compound a versatile intermediate for further functionalization. The bromine atom is a reactive handle that readily participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds for the creation of diverse compound libraries . Researchers value 1,5-naphthyridine derivatives for their pronounced biological activities. Studies have shown that compounds based on this structure exhibit a great variety of properties, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . Beyond pharmaceutical applications, 1,5-naphthyridines find use in materials science as ligands in analytical chemistry, hydrogen acceptors, and in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B3014529 3-Bromo-8-methoxy-1,5-naphthyridine CAS No. 97267-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIMNXCQMNDHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active naphthyridine derivatives, this molecule is a candidate for the development of novel therapeutics. This document consolidates available data on its chemical and physical characteristics, outlines experimental protocols for their determination, and discusses its potential biological relevance. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,5-naphthyridine scaffold, in particular, is a core structural motif in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as bromine and a methoxy group, at specific positions on the naphthyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This compound is one such derivative with potential for further investigation as a lead compound in drug development programs. This guide aims to provide a detailed summary of its fundamental physicochemical properties to aid researchers in their studies.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other values are based on predictions for closely related compounds and should be considered as estimates.

General and Physical Properties
PropertyValueSource
CAS Number 97267-63-5[1][2][3]
Molecular Formula C₉H₇BrN₂O[1][2][3]
Molecular Weight 239.07 g/mol [2][3]
Appearance Solid (predicted)General knowledge
Boiling Point 296.4 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 133.1 ± 25.9 °C[1]
Solubility and Partition Coefficient
PropertyValue (Estimated)Source
Melting Point 107-108 °C (for 3-bromo-1,5-naphthyridine)[4][5]
pKa (Predicted) 1.43 ± 0.10 (for 3-bromo-1,5-naphthyridine)[5]
XLogP3 (Computed) 2.3 (for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine)[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthythyridine are not available for this specific compound. However, the following are generalized, standard laboratory procedures that can be readily adapted by researchers.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of substituted 1,5-naphthyridines can be achieved through various established methods. One common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid. Modifications of this reaction, such as using different starting materials and catalysts, can be employed to introduce desired substituents. For instance, starting with a methoxy-substituted 3-aminopyridine and employing a brominating agent during the synthesis or as a subsequent step can yield this compound.[7][8]

A generalized workflow for the synthesis and purification is depicted below:

G Start Starting Materials (e.g., Substituted 3-aminopyridine) Reaction Skraup Reaction or other cyclization method Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure 3-Bromo-8-methoxy- 1,5-naphthyridine Characterization->Final

Caption: Generalized workflow for the synthesis of 1,5-naphthyridine derivatives.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid particle melts (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 1-2 °C).

G cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind sample to a fine powder Pack Pack capillary tube (2-3 mm) Grind->Pack Insert Insert into melting point apparatus Pack->Insert Heat_fast Heat rapidly to ~15-20°C below expected MP Insert->Heat_fast Heat_slow Heat slowly (1-2°C/min) Heat_fast->Heat_slow Record_start Record T at first liquid drop Heat_slow->Record_start Record_end Record T at complete melting Record_start->Record_end

Caption: Experimental workflow for melting point determination.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, especially in the context of drug development.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Seal the vial and place it in a constant temperature shaker or water bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G Start Add excess solid to solvent Equilibrate Equilibrate at constant temperature (24-72h with shaking) Start->Equilibrate Separate Separate solid and liquid (Centrifugation) Equilibrate->Separate Dilute Dilute a known volume of supernatant Separate->Dilute Analyze Analyze concentration (UV-Vis or HPLC) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate

Caption: Workflow for solubility determination using the shake-flask method.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been explicitly identified in the literature, the broader class of naphthyridine derivatives has been shown to exhibit a variety of biological activities, often through the inhibition of protein kinases or by interacting with specific receptors.[9][10] For instance, various naphthyridine-based compounds have been investigated as inhibitors of kinases such as PDK-1 and as ligands for cannabinoid and nicotinic acetylcholine receptors.[11][12][13]

Based on this, a hypothetical signaling pathway where a naphthyridine derivative could act as a kinase inhibitor is depicted below. This is a generalized representation and would require experimental validation for this compound.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and activates Kinase Downstream Kinase (e.g., PDK-1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 3-Bromo-8-methoxy- 1,5-naphthyridine Inhibitor->Kinase Inhibits

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This compound is a compound with physicochemical properties that warrant further investigation for its potential applications in drug discovery. This guide has summarized the currently available data and provided standardized protocols for the experimental determination of its key characteristics. While there is a lack of specific biological data for this particular molecule, the known activities of the broader naphthyridine class suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. Further research is needed to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97267-63-5

This technical guide provides a comprehensive overview of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] While detailed experimental data for this compound itself is limited in publicly available literature, this guide consolidates information on its fundamental properties, general synthetic strategies applicable to its preparation and functionalization, and the broader biological context of the 1,5-naphthyridine class of molecules. This information is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

The basic molecular properties of this compound are summarized in the table below. These properties are foundational for its use in experimental settings.

PropertyValueSource
CAS Number 97267-63-5[2][3]
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
Description Versatile small molecule scaffold[2]
Purity Min. 95% (as commercially available)[2]

Synthesis and Functionalization

The synthesis of the 1,5-naphthyridine core can be achieved through several established methodologies, including the Skraup and Friedländer reactions.[1][4] For a substituted naphthyridine such as this compound, a multi-step synthesis would be required, likely involving the construction of a suitably substituted pyridine ring followed by annulation to form the bicyclic system.

The bromine atom at the 3-position serves as a key functional handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally related bromo-naphthyridine derivatives. This protocol can serve as a starting point for the functionalization of this compound.

Reaction:

A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification This compound This compound Palladium Catalyst Palladium Catalyst Arylboronic Acid Arylboronic Acid Base (e.g., Na2CO3) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Extraction Extraction Solvent (e.g., Dioxane/Water)->Extraction Reaction Heat (80-100 °C) Heat (80-100 °C) Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Crude Product Final Product Final Product Purification (Chromatography)->Final Product Purified Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the naphthyridine core. The methoxy group would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the nitrogen atoms and the bromo and methoxy substituents.

  • ¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the bicyclic core and the methoxy group. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon bearing the methoxy group would be significantly deshielded, appearing further downfield.

Applications in Drug Discovery and Research

The 1,5-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities. The introduction of bromo and methoxy substituents provides a platform for further chemical modification to optimize pharmacological properties.

1,5-Naphthyridine Derivative ClassDocumented Biological Activity
Phenyl- and indeno-1,5-naphthyridinesTopoisomerase I inhibitors with antiproliferative activity against human colon cancer cells.[6]
Fused 1,5-naphthyridinesPotential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[4][7]
General 1,5-naphthyridine derivativesAntimalarial and antibacterial properties.[8]
Benzo[c][5][6]naphthyridine derivativesPotent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).[9]

The diverse biological activities of naphthyridine derivatives, particularly their role as kinase inhibitors, make them attractive candidates for cancer therapy. Kinases are crucial components of cell signaling pathways that are often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Growth Factor Receptor Growth Factor Receptor Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Growth Factor Receptor->Kinase Cascade (e.g., MAPK pathway) Activates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation and Survival Cell Proliferation and Survival Gene Expression->Cell Proliferation and Survival Leads to 1,5-Naphthyridine Inhibitor 1,5-Naphthyridine Inhibitor 1,5-Naphthyridine Inhibitor->Kinase Cascade (e.g., MAPK pathway) Inhibits

A hypothetical signaling pathway targeted by a 1,5-naphthyridine-based kinase inhibitor.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a well-established pharmacophore with a proven track record in the development of biologically active compounds. The presence of a methoxy group and a synthetically versatile bromine atom on the this compound scaffold provides ample opportunities for the creation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its analogues is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and a plausible synthetic route for 3-bromo-8-methoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document combines established synthetic methodologies for the 1,5-naphthyridine scaffold with predicted spectral characteristics based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds, including various substituted 1,5-naphthyridines and brominated/methoxylated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) [ppm]MultiplicityAssignment
~9.02sH-4
~8.75dH-2
~8.15dH-6
~7.45dH-7
~4.05s-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) [ppm]Assignment
~162.5C-8
~154.8C-4a
~151.2C-2
~144.7C-8a
~138.1C-4
~124.9C-6
~119.5C-3
~114.3C-7
~55.9-OCH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
238/240[M]⁺ (Characteristic isotopic pattern for Bromine)
239/241[M+H]⁺ (Characteristic isotopic pattern for Bromine)
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~1600-1580C=N stretching (naphthyridine ring)
~1560-1450C=C aromatic stretching (naphthyridine ring)
~1250C-O-C asymmetric stretching (methoxy group)
~1040C-O-C symmetric stretching (methoxy group)
~830C-H out-of-plane bending
~680C-Br stretching

Proposed Synthetic Pathway and Experimental Protocol

2.1. General Reaction Scheme

A potential synthesis could involve the reaction of an appropriately substituted 2-aminopyridine with a β-dicarbonyl compound or its equivalent, followed by bromination.

2.2. Proposed Experimental Protocol

Step 1: Synthesis of 8-methoxy-1,5-naphthyridine

  • To a solution of 3-amino-2-methoxypyridine (1.0 eq) in ethanol, add acrolein (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated to reflux for 4-6 hours and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) should yield 8-methoxy-1,5-naphthyridine.

Step 2: Bromination of 8-methoxy-1,5-naphthyridine

  • To a solution of 8-methoxy-1,5-naphthyridine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for the preparation and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product cluster_characterization Characterization A 3-Amino-2-methoxypyridine + Acrolein B Friedländer Annulation A->B C 8-methoxy-1,5-naphthyridine B->C E Electrophilic Bromination C->E D N-Bromosuccinimide (NBS) D->E F Column Chromatography E->F G This compound F->G H NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy G->H

Caption: Proposed synthesis and characterization workflow for this compound.

Disclaimer: The synthetic protocol and spectral data presented in this document are predictive and based on established chemical principles and data from analogous compounds. These details have not been experimentally verified for this compound and should be used as a guideline for further research and development. Appropriate safety precautions should be taken when handling all chemicals.

An In-depth Technical Guide to the Skraup Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for the preparation of substituted 1,5-naphthyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer and anti-inflammatory properties. This document details the reaction mechanism, provides experimental data and protocols, and illustrates the biological context of these compounds through signaling pathway diagrams.

Introduction to the Skraup Synthesis of 1,5-Naphthyridines

The Skraup synthesis is a classic method for the preparation of quinolines and their heterocyclic analogues. An adaptation of this reaction provides a direct route to the 1,5-naphthyridine core by reacting a 3-aminopyridine derivative with glycerol, α,β-unsaturated aldehydes or ketones, or other related compounds, typically in the presence of a strong acid and an oxidizing agent. The versatility of the Skraup synthesis allows for the introduction of various substituents onto the 1,5-naphthyridine scaffold, making it a valuable tool in synthetic and medicinal chemistry. The great interest in 1,5-naphthyridines stems from their diverse biological activities, which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory effects.[1]

General Reaction Mechanism

The Skraup synthesis of 1,5-naphthyridines proceeds through a series of steps initiated by the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein. The 3-aminopyridine then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a dihydro-1,5-naphthyridine intermediate. Subsequent oxidation yields the aromatic substituted 1,5-naphthyridine.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aminopyridine Substituted 3-Aminopyridine Aminopyridine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydro_Naphthyridine Dihydro-1,5-naphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine Dehydration -H₂O Final_Product Substituted 1,5-Naphthyridine Dihydro_Naphthyridine->Final_Product Oxidation Workflow Start Start Setup Reaction Setup: - 3-Aminopyridine derivative - Carbonyl source (e.g., Glycerol) - Acid (e.g., H₂SO₄) - Oxidizing agent Start->Setup Reaction Heating / Reflux Setup->Reaction Workup Reaction Work-up: - Neutralization - Extraction Reaction->Workup Purification Purification: - Distillation or - Column Chromatography or - Recrystallization Workup->Purification Characterization Product Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End End Product Characterization->End TopoI_Inhibition Supercoiled_DNA Supercoiled DNA Top1_DNA_complex Top1-DNA Complex Supercoiled_DNA->Top1_DNA_complex Binding Top1 Topoisomerase I Top1->Top1_DNA_complex Cleavage DNA Cleavage (Single-strand break) Top1_DNA_complex->Cleavage Rotation Strand Rotation Cleavage->Rotation Ternary_Complex Stable Ternary Complex (Top1-DNA-Drug) Cleavage->Ternary_Complex Intercalation Religation DNA Religation Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Religation->Ternary_Complex Inhibition Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Ternary_Complex Apoptosis Apoptosis Ternary_Complex->Apoptosis Replication Fork Collision TGFb_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding Receptor_Complex Active Receptor Complex TGFbRII->Receptor_Complex Recruitment & Phosphorylation TGFbRI TGF-β Receptor I (ALK5) TGFbRI->Receptor_Complex pSMAD23 p-SMAD2/3 Receptor_Complex->pSMAD23 Phosphorylation SMAD23 SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) SMAD_Complex->Gene_Transcription Regulation Nucleus Nucleus Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TGFbRI Inhibition

References

The Untapped Potential: A Technical Guide to the Presumed Reactivity of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the reactivity of the bromine atom in 3-Bromo-8-methoxy-1,5-naphthyridine, a molecule of interest in medicinal chemistry and materials science. A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the functionalization of this particular isomer. However, by examining the well-documented reactivity of closely related bromo- and methoxy-substituted 1,5-naphthyridine analogues, we can infer a strong potential for this compound to participate in a variety of valuable synthetic transformations. This document provides a predictive overview of its likely reactivity in key cross-coupling and nucleophilic substitution reactions, supported by detailed experimental protocols from analogous systems. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to guide future research in this promising area.

Introduction: The 1,5-Naphthyridine Core and the Promise of C3-Functionalization

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The strategic placement of nitrogen atoms within the fused pyridine rings imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable core for drug design. The presence of a bromine atom, particularly at the C3 position, offers a versatile handle for introducing molecular diversity through a range of established synthetic methodologies. The 8-methoxy group, in turn, can modulate the electronic character and physicochemical properties of the molecule.

Despite its potential, a thorough investigation of the available scientific literature and chemical databases indicates that the specific reactivity of the bromine atom in This compound (CAS 97267-63-5) has not been reported. This guide, therefore, serves as a predictive resource, drawing upon the established chemistry of analogous compounds to outline the expected reactivity and provide a foundational framework for its synthetic exploration.

Predicted Reactivity Profile

Based on the extensive studies of other bromo-substituted 1,5-naphthyridines, the bromine atom at the C3 position of this compound is anticipated to be susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the naphthyridine ring system is expected to facilitate these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at an electron-deficient position on the 1,5-naphthyridine ring is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is expected to proceed efficiently to form C-C bonds with a wide range of aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: The formation of C-N bonds with various primary and secondary amines is anticipated, providing access to a diverse array of amino-substituted 1,5-naphthyridines.

  • Sonogashira Coupling: The coupling with terminal alkynes is a probable pathway to introduce alkynyl moieties, which are valuable for further transformations or as part of a final target structure.

  • Heck Reaction: The reaction with alkenes is expected to yield vinyl-substituted 1,5-naphthyridines.

  • Stille and Negishi Couplings: These reactions, utilizing organotin and organozinc reagents respectively, offer alternative and complementary methods for C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,5-naphthyridine ring system should render the C3-bromine susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a direct, metal-free method for introducing a range of functionalities.

Experimental Protocols for Analogous Systems

The following sections provide detailed experimental protocols for key reactions performed on structurally similar bromo-1,5-naphthyridine derivatives. These protocols serve as a starting point for the development of specific conditions for this compound.

Suzuki-Miyaura Coupling of a Bromo-Methoxy-1,5-Naphthyridine Analogue

The following protocol is adapted from the synthesis of 8-(2-chlorophenyl)-2-methoxy[1]naphthyridine from 8-bromo-2-methoxynaphthyridine[2].

Reaction:

Suzuki_Coupling reactant1 3-Bromo-8-methoxy- 1,5-naphthyridine catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 3-Aryl-8-methoxy- 1,5-naphthyridine catalyst->product Heat

Figure 1: Predicted Suzuki-Miyaura Coupling Pathway.

Experimental Protocol:

  • To a solution of 8-bromo-2-methoxynaphthyridine (1.0 eq) in a suitable solvent such as dioxane/water (e.g., 10:1 v/v) is added the desired arylboronic acid (1.2-1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-2-methoxy[1]naphthyridine.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

Starting MaterialBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
8-Bromo-2-methoxynaphthyridine2-Chlorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood[2]
8-Bromo-7-fluoro-2-methoxy[1]naphthyridinePyridine-tris(1-methylethenyl)boroxinNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Buchwald-Hartwig Amination of a Bromo-1,5-Naphthyridine Analogue

The following protocol is based on the general principles of Buchwald-Hartwig amination and known procedures for related halo-pyridines and -naphthyridines[3].

Reaction:

Buchwald_Hartwig_Amination reactant1 3-Bromo-8-methoxy- 1,5-naphthyridine catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 3-(Amino)-8-methoxy- 1,5-naphthyridine catalyst->product Heat

Figure 2: Predicted Buchwald-Hartwig Amination Pathway.

Experimental Protocol:

  • A reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A dry, degassed solvent (e.g., toluene, dioxane, or DMF) is added.

  • The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until complete consumption of the starting material is observed by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

Starting MaterialAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-1,5-naphthyridine derivativeVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101825-70[3]
4-Bromo-1,5-naphthyridineN-MethylanilinePd(OAc)₂ / BINAPNaOt-BuToluene80295General Protocol

Workflow for Exploring the Reactivity of this compound

The following diagram outlines a logical workflow for the initial exploration of the reactivity of the target compound.

Reactivity_Exploration_Workflow start 3-Bromo-8-methoxy- 1,5-naphthyridine suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira snar Nucleophilic Aromatic Substitution start->snar product_aryl 3-Aryl-8-methoxy- 1,5-naphthyridines suzuki->product_aryl product_amino 3-Amino-8-methoxy- 1,5-naphthyridines buchwald->product_amino product_alkynyl 3-Alkynyl-8-methoxy- 1,5-naphthyridines sonogashira->product_alkynyl product_snar 3-Substituted-8-methoxy- 1,5-naphthyridines snar->product_snar

Figure 3: Proposed Research Workflow for Functionalization.

Conclusion and Future Outlook

While direct experimental data on the reactivity of this compound is currently unavailable in the scientific literature, a strong case can be made for its utility as a versatile synthetic intermediate. Based on the well-established chemistry of analogous 1,5-naphthyridine systems, it is highly probable that this compound will readily undergo a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The experimental protocols provided in this guide for similar substrates offer a solid foundation for initiating the exploration of its chemical space.

The functionalization of this compound opens the door to the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors, anti-infective agents, and CNS-active compounds, as well as in the creation of new organic materials with tailored electronic and photophysical properties. It is our hope that this technical guide will stimulate research into this promising yet underexplored molecule, leading to the development of new and valuable chemical entities. Future work should focus on the systematic investigation of the reaction conditions for various transformations and the evaluation of the biological and material properties of the resulting novel 1,5-naphthyridine derivatives.

References

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 1,5-naphthyridine core, a key heterocyclic scaffold in medicinal chemistry. This document details the reactivity of the 1,5-naphthyridine nucleus, established experimental protocols for key reactions, and the regiochemical outcomes of these transformations.

Introduction: The 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, consisting of two fused pyridine rings, is a significant pharmacophore found in numerous biologically active compounds. The presence of two nitrogen atoms in the bicyclic system profoundly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atoms deactivates the ring system towards electrophilic attack, making such substitutions challenging compared to benzene or naphthalene. However, under appropriate conditions, electrophilic substitution can be achieved, providing valuable intermediates for the synthesis of novel therapeutic agents. The reactivity of 1,5-naphthyridines shows similarities to that of quinolines.[1]

Reactivity and Regioselectivity

The two pyridine rings in 1,5-naphthyridine are electron-deficient, which makes electrophilic aromatic substitution inherently difficult. The nitrogen atoms, through their inductive effect, reduce the electron density of the aromatic system, thus decreasing its nucleophilicity.

Theoretical and experimental studies indicate that electrophilic attack, when it occurs, preferentially takes place at the 3- and 7-positions (equivalent due to symmetry), which are the β-positions relative to the nitrogen atoms. This regioselectivity can be rationalized by examining the stability of the intermediate sigma complexes (Wheland intermediates). Attack at the 3-position allows for resonance stabilization of the positive charge without placing it on the electronegative nitrogen atom, which would be a high-energy state.

G cluster_0 Electrophilic Attack cluster_1 Intermediate Sigma Complexes cluster_2 Relative Stability cluster_3 Product Outcome E+ E⁺ 1,5-Naphthyridine 1,5-Naphthyridine E+->1,5-Naphthyridine Attack Attack_at_C3 Attack at C-3 1,5-Naphthyridine->Attack_at_C3 Attack_at_C2 Attack at C-2 1,5-Naphthyridine->Attack_at_C2 Attack_at_C4 Attack at C-4 1,5-Naphthyridine->Attack_at_C4 More_Stable More Stable Attack_at_C3->More_Stable Leads to Less_Stable Less Stable Attack_at_C2->Less_Stable Leads to Attack_at_C4->Less_Stable Leads to Product_3_Substituted 3-Substituted Product (Major) More_Stable->Product_3_Substituted Other_Products Other Products (Minor or not formed) Less_Stable->Other_Products

Key Electrophilic Substitution Reactions

Halogenation

Halogenation, particularly bromination, is one of the more feasible electrophilic substitution reactions on the 1,5-naphthyridine core.

Table 1: Halogenation of 1,5-Naphthyridine

ReactionReagents and ConditionsProduct(s)YieldReference
BrominationBromine (1 M in acetic acid), Sodium Acetate, 85 °C, 5h3-Bromo-1,5-naphthyridineN/A[2]
BrominationN-Bromosuccinimide (NBS)Brominated derivativesN/A[2]

Materials:

  • 1,5-Naphthyridine (2.7 g, 20.76 mmol)

  • Glacial Acetic Acid (10 mL)

  • Sodium Acetate (NaOAc) (3.41 g, 41.52 mmol)

  • Bromine (1 M in acetic acid) (35 mL)

Procedure:

  • To a solution of 1,5-naphthyridine and sodium acetate in glacial acetic acid, stirred at 85 °C, a 1 M solution of bromine in acetic acid is slowly added.

  • The reaction mixture is maintained at 85 °C for 5 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The acetic acid is removed under reduced pressure to yield the crude product.

  • Further purification is carried out using appropriate techniques (e.g., chromatography).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 1,5-Naphthyridine and NaOAc in Acetic Acid B Heat to 85°C A->B C Slowly add Bromine in Acetic Acid B->C D Maintain at 85°C for 5h C->D E Cool to Room Temperature D->E F Remove Acetic Acid (in vacuo) E->F G Purify Crude Product F->G

Nitration

Direct nitration of the 1,5-naphthyridine core is challenging and often requires harsh conditions. The synthesis of nitro-substituted 1,5-naphthyridines has been reported, typically involving multi-step sequences rather than direct nitration of the parent heterocycle. For instance, 4-methylamino-3-nitro-1,5-naphthyridine has been synthesized from a 2-substituted-3-nitro-1,5-naphthyridine derivative.[2] For fused systems like benzonaphthyridines, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene ring.[1]

Table 2: Nitration of 1,5-Naphthyridine Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
2-Substituted-3-nitro-1,5-naphthyridineMethylamine, Potassium permanganate (in liquid NH3)4-Methylamino-3-nitro-1,5-naphthyridineN/A[2]
6-Methylbenzo[b][2][3]naphthyridineHNO₃ / H₂SO₄Nitro derivative on the benzene ringN/A[1]
Sulfonation
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on the 1,5-naphthyridine core. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions tend to coordinate strongly with the nitrogen atoms of the pyridine rings. This coordination further deactivates the ring towards electrophilic attack and can lead to undesired side reactions or decomposition of the starting material.

Conclusion

Electrophilic substitution on the 1,5-naphthyridine core is a challenging but feasible transformation for specific reactions, primarily halogenation. The inherent electronic properties of the bicyclic system dictate a preference for substitution at the 3- and 7-positions. While direct nitration and sulfonation are not well-established for the parent heterocycle, functionalized derivatives can undergo these transformations. Friedel-Crafts reactions are generally not applicable. For drug development professionals, understanding these reactivity patterns is crucial for the rational design of synthetic routes to novel 1,5-naphthyridine-based therapeutic agents. Further research into milder and more selective methods for the electrophilic functionalization of this important scaffold is warranted.

References

Nucleophilic Substitution on 3-Bromo-8-methoxy-1,5-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for nucleophilic substitution on the 3-Bromo-8-methoxy-1,5-naphthyridine core, a key scaffold in medicinal chemistry. Due to the electron-deficient nature of the naphthyridine ring system, it is amenable to functionalization through both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This document details plausible experimental protocols, presents expected quantitative data in structured tables, and visualizes the underlying chemical logic and workflows.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of two nitrogen atoms in the bicyclic system significantly influences its electronic properties, making it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as bromine. The 8-methoxy group acts as an electron-donating group, which can modulate the reactivity of the ring system. Functionalization at the 3-position is a common strategy to introduce diverse substituents and explore the structure-activity relationship (SAR) of novel therapeutic agents.

Key Nucleophilic Substitution Strategies

Two principal pathways are considered for the substitution of the bromine atom on the this compound core:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of the bromide by a nucleophile. The reaction is typically facilitated by the electron-withdrawing effect of the ring nitrogens and often requires elevated temperatures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. This method employs a palladium catalyst with a suitable phosphine ligand to couple an amine with the aryl bromide under basic conditions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The direct substitution of the 3-bromo substituent can be achieved with a variety of nucleophiles, particularly amines, under thermal conditions. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Illustrative Reaction Scheme:

SNAr_Reaction reagents This compound + R-NH2 conditions Base (e.g., Cs2CO3) Solvent (e.g., DMSO, DMF) Heat (e.g., 110 °C) reagents->conditions product 3-Amino-8-methoxy-1,5-naphthyridine conditions->product

Caption: General workflow for an SNAr reaction.

Detailed Experimental Protocol (Proposed)
  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2 - 2.0 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the desired amine nucleophile, and cesium carbonate.

    • Add anhydrous DMSO or DMF to achieve a substrate concentration of 0.1-0.5 M.

    • Seal the vial and heat the reaction mixture to 110-140 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the nucleophilicity of the amine.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

Quantitative Data (Representative)

The following table summarizes representative yields for SNAr reactions on brominated 1,5-naphthyridine systems with various amines.[1] Actual yields may vary based on the specific amine and reaction conditions.

Nucleophile (Amine)Temperature (°C)Time (h)Representative Yield (%)
Morpholine1102475 - 90
Piperidine1102470 - 85
Aniline1303650 - 65
Benzylamine1203065 - 80

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is often successful where traditional SNAr reactions fail, particularly with less nucleophilic amines. The choice of palladium precursor, ligand, and base is critical for achieving high yields.

Catalytic Cycle Overview:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)(Br)L_n oxidative_addition->ar_pd_br ligand_exchange Ligand Exchange (R2NH) ar_pd_br->ligand_exchange ar_pd_nhr2 Ar-Pd(II)(NHR2)L_n ligand_exchange->ar_pd_nhr2 reductive_elimination Reductive Elimination ar_pd_nhr2->reductive_elimination reductive_elimination->pd0 product Ar-NHR2 reductive_elimination->product

References

Stability and Storage of 3-Bromo-8-methoxy-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the heterocyclic compound 3-Bromo-8-methoxy-1,5-naphthyridine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines potential degradation pathways based on the chemical nature of the 1,5-naphthyridine core and its substituents. Furthermore, it details a robust experimental framework for a comprehensive stability assessment in line with industry best practices and regulatory guidelines.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to ensure the integrity and purity of this compound for research and development applications. The following table summarizes the available data on its physicochemical properties and recommended storage conditions based on supplier information.

ParameterValueSource
Molecular Formula C₉H₇BrN₂OSupplier Data
Molecular Weight 239.07 g/mol Supplier Data
Short-term Storage -4°C (1-2 weeks)Supplier Data
Long-term Storage -20°C (1-2 years)Supplier Data
Alternative Storage 0°CSupplier Data

It is crucial to store the compound in a tightly sealed container, protected from light and moisture, to minimize potential degradation.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively reported, an analysis of its structure—a substituted 1,5-naphthyridine ring—suggests several potential degradation pathways. The presence of a bromine atom, a methoxy group, and the nitrogen-containing heterocyclic core introduces susceptibilities to hydrolysis, oxidation, and photolytic degradation.

dot

main This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) main->hydrolysis oxidation Oxidation (e.g., Peroxides, Air) main->oxidation photodegradation Photodegradation (UV/Vis Light) main->photodegradation demethylation Demethylation Product hydrolysis->demethylation Ether Cleavage hydroxylation Hydroxylated Naphthyridine hydrolysis->hydroxylation Nucleophilic Substitution of Br n_oxide N-Oxide Formation oxidation->n_oxide Oxidation of Ring Nitrogen dehalogenation Debromination Product photodegradation->dehalogenation Homolytic Cleavage of C-Br ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage Complex Rearrangements

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The methoxy group may be susceptible to cleavage under acidic conditions to yield the corresponding hydroxynaphthyridine. The C-Br bond could also undergo hydrolysis, particularly under basic conditions, to replace the bromine with a hydroxyl group.

  • Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring are potential sites for oxidation, leading to the formation of N-oxides.

  • Photodegradation: Aromatic systems and carbon-halogen bonds can be sensitive to UV and visible light. Photolytic cleavage of the C-Br bond could lead to radical-mediated degradation pathways. The naphthyridine ring system itself may also undergo complex rearrangements or cleavage upon prolonged light exposure.

Experimental Protocols for Stability Assessment

To definitively establish the stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Experimental Workflow

dot

start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze characterize Characterize Degradation Products (LC-MS/MS, NMR) analyze->characterize If degradation > 5-20% evaluate Evaluate Stability and Propose Degradation Pathway analyze->evaluate If degradation < 5% characterize->evaluate

Caption: Recommended workflow for forced degradation studies.

Detailed Methodologies

3.2.1. Materials and Equipment

  • This compound (high purity)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl, 1 M HCl)

  • Bases (e.g., 0.1 M NaOH, 1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled ovens

3.2.2. Stress Conditions

ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M HCl and 1 M HCl. Heat the solutions at 60-80°C for several hours. Withdraw samples at various time points.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH and 1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C) for several hours. Withdraw samples at various time points.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours. Protect from light. Withdraw samples at various time points.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) in an oven for a defined period. Also, test a solution of the compound under the same thermal stress.
Photostability Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

3.2.3. Sample Analysis A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all process-related impurities and any degradation products formed during the stress studies.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: PDA detection should be used to monitor for peak purity and to select an appropriate wavelength for quantification. Mass spectrometric detection (LC-MS) is crucial for identifying the mass of potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, detailing the percentage of degradation of this compound under each stress condition.

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradants
0.1 M HCl8 hours80°C
1 M NaOH4 hours60°C
3% H₂O₂24 hoursRoom Temp
Dry Heat48 hours100°C
Photostability1.2 million lux hrsAmbient

Significant degradation is generally considered to be in the range of 5-20%. If significant degradation is observed, the major degradation products should be characterized using techniques such as LC-MS/MS and, if possible, isolated for structural elucidation by NMR.

Conclusion

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-8-methoxy-1,5-naphthyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a crucial linkage in a vast array of pharmaceuticals and biologically active compounds. The 1,5-naphthyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position opens avenues for the synthesis of novel molecular entities with potential therapeutic applications.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with electron-deficient and sterically hindered substrates like substituted naphthyridines.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

G cluster_0 Buchwald-Hartwig Amination This compound This compound 3-Amino-8-methoxy-1,5-naphthyridine_product 3-(R1R2N)-8-methoxy-1,5-naphthyridine This compound->3-Amino-8-methoxy-1,5-naphthyridine_product Pd Catalyst, Ligand, Base, Solvent, Heat Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->3-Amino-8-methoxy-1,5-naphthyridine_product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Considerations and Optimization

While a specific protocol for this compound is not extensively documented in publicly available literature, extensive research on similar heteroaromatic systems provides a strong basis for developing a robust experimental procedure. The following parameters are critical for successful amination of this substrate.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Recommended Ligands:

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Often a ligand of choice for the amination of various heteroaryl halides due to its wide bite angle and flexibility.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective ligand for a broad range of C-N cross-coupling reactions, including those involving heteroaryl chlorides and bromides.

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic ligand that has shown efficacy in the amination of related naphthyridine systems.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄). For sensitive substrates, a milder base like cesium carbonate or potassium phosphate may be advantageous.

Solvent Selection: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Recommended Solvents: Toluene, dioxane, tetrahydrofuran (THF), tert-butanol (t-BuOH).

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. Typically, temperatures ranging from 80 °C to 110 °C are employed. Reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Quantitative Data from Related Systems

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of structurally similar bromo-N-heterocycles. This data serves as a valuable guide for the optimization of the reaction for this compound.

SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-1,8-naphthyridin-2(1H)-oneSubstituted anilinesPd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)t-BuOH1001275-90
2-Chloro-1,5-naphthyridineVarious aminesPd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃ (1.5)Toluene1001660-85
4-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene80495
3-Bromopyridinen-HexylaminePd(OAc)₂ (1)XPhos (1.5)NaOtBu (1.2)Toluene100398

Detailed Experimental Protocol (General Procedure)

This protocol is a general guideline and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-10 mol% Xantphos).

    • Add the base (e.g., 1.5-2.0 equiv Cs₂CO₃).

    • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).

    • Add the amine (1.1-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction:

    • Seal the reaction vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-amino-8-methoxy-1,5-naphthyridine derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Pd Catalyst & Ligand - Base prep_vessel Add to Dry Reaction Vessel prep_reagents->prep_vessel prep_inert Evacuate & Backfill with Inert Gas prep_vessel->prep_inert add_solvents Add Anhydrous Solvent & Amine prep_inert->add_solvents heat_stir Heat & Stir (e.g., 100 °C, 4-24 h) add_solvents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down dilute_filter Dilute & Filter through Celite cool_down->dilute_filter concentrate Concentrate Filtrate dilute_filter->concentrate purify Purify by Column Chromatography concentrate->purify final_product 3-Amino-8-methoxy- 1,5-naphthyridine Derivative purify->final_product Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application Notes: Synthesis and Therapeutic Potential of 3-Amino-8-methoxy-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an amino group at the C3 position and a methoxy group at the C8 position can significantly modulate the pharmacological profile of the parent molecule. These substitutions can enhance binding affinity to biological targets and improve pharmacokinetic properties. This document provides a detailed protocol for the multi-step synthesis of 3-amino-8-methoxy-1,5-naphthyridine and highlights its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Potential Applications

Derivatives of the 3-amino-8-methoxy-1,5-naphthyridine core are promising candidates for the development of novel therapeutics. Their structural similarity to known kinase inhibitors suggests potential applications as targeted agents in oncology. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] Naphthyridine-based compounds have been shown to possess anticancer activities, and the specific substitution pattern of the target molecule makes it a compelling candidate for investigation as a modulator of this pathway.[4]

Experimental Protocols

A plausible synthetic route for the preparation of 3-amino-8-methoxy-1,5-naphthyridine is outlined below. The workflow commences with a Gould-Jacobs reaction to construct the naphthyridine core, followed by a series of functional group manipulations to introduce the desired 3-amino substituent.

Synthetic Workflow A 3-Amino-4-methoxypyridine B Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate A->B EMME, Toluene, Reflux C Ethyl 8-methoxy-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate B->C Dowtherm A, 250 °C D 8-Methoxy-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylic acid C->D NaOH, EtOH/H2O, Reflux E Ethyl 4-chloro-8-methoxy- 1,5-naphthyridine-3-carboxylate D->E 1. SOCl2, DMF (cat.) 2. EtOH F 8-Methoxy-1,5-naphthyridine- 3-carboxylic acid E->F H2, Pd/C, Et3N, EtOH G 3-Amino-8-methoxy-1,5-naphthyridine F->G 1. DPPA, Et3N, t-BuOH 2. TFA

Figure 1: Synthetic workflow for 3-amino-8-methoxy-1,5-naphthyridine.

Step 1: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This step involves the condensation of 3-amino-4-methoxypyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, a classic example of the Gould-Jacobs reaction.[5][6]

  • Materials: 3-Amino-4-methoxypyridine, Diethyl ethoxymethylenemalonate (EMME), Toluene, Dowtherm A.

  • Procedure:

    • A solution of 3-amino-4-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in toluene is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield crude Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate.[7]

    • The crude intermediate is added portion-wise to pre-heated Dowtherm A at 250 °C with vigorous stirring.

    • The reaction mixture is maintained at 250 °C for 30 minutes.

    • After cooling to room temperature, the mixture is diluted with hexane, and the precipitated solid is collected by filtration, washed with hexane, and dried to afford the title compound.

Step 2: Synthesis of 8-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Materials: Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • The ester from Step 1 is suspended in a mixture of ethanol and 10% aqueous NaOH solution.

    • The mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

    • The solution is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylate

The 4-oxo group is converted to a 4-chloro group, a key intermediate for subsequent reduction.

  • Materials: 8-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF), Ethanol.

  • Procedure:

    • The carboxylic acid from Step 2 is refluxed in an excess of thionyl chloride with a catalytic amount of DMF for 2-3 hours.

    • The excess thionyl chloride is removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath, and absolute ethanol is added cautiously.

    • The mixture is stirred at room temperature for 1 hour and then poured into ice water.

    • The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the title compound.

Step 4: Synthesis of 8-Methoxy-1,5-naphthyridine-3-carboxylic acid

The 4-chloro substituent is removed by catalytic hydrogenation.

  • Materials: Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylate, Palladium on carbon (10% Pd/C), Triethylamine (Et₃N), Ethanol.

  • Procedure:

    • The chloro-ester from Step 3 is dissolved in ethanol.

    • Triethylamine (1.1 eq) and a catalytic amount of 10% Pd/C are added to the solution.

    • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

    • The residue is then subjected to basic hydrolysis as described in Step 2 to yield the title carboxylic acid.

Step 5: Synthesis of 3-Amino-8-methoxy-1,5-naphthyridine

The final step involves the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement.[8][9]

  • Materials: 8-Methoxy-1,5-naphthyridine-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N), tert-Butanol (t-BuOH), Trifluoroacetic acid (TFA).

  • Procedure:

    • To a solution of the carboxylic acid from Step 4 in anhydrous tert-butanol are added triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq).

    • The reaction mixture is refluxed for 12-24 hours until the formation of the intermediate Boc-protected amine is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the Boc-protected amine.

    • The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 1-2 hours.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the final product, 3-amino-8-methoxy-1,5-naphthyridine.

Data Presentation

Table 1: Summary of Synthetic Protocol and Expected Yields

StepProductKey ReagentsReaction Time (approx.)Expected Yield (%)
1Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylateEMME, Dowtherm A6-8 hours60-70
28-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acidNaOH, EtOH2-4 hours85-95
3Ethyl 4-chloro-8-methoxy-1,5-naphthyridine-3-carboxylateSOCl₂3-4 hours70-80
48-Methoxy-1,5-naphthyridine-3-carboxylic acidH₂, Pd/C4-6 hours75-85
53-Amino-8-methoxy-1,5-naphthyridineDPPA, TFA14-26 hours50-60

Table 2: Biological Activity of Representative Naphthyridine Derivatives

CompoundTargetAssayIC₅₀ (µM)Cancer Cell Line
Aaptamine Derivative 25Not specifiedCytotoxicity0.03 - 8.5HL60, K562, MCF-7, KB, HepG2, HT-29
Canthin-6-oneNot specifiedCytotoxicity7 - 45Kasumi-1
10-Methoxycanthin-6-one[10]Not specifiedCytotoxicity1.58DU145 (Prostate)

Visualization of Biological Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a plausible target for 3-amino-8-methoxy-1,5-naphthyridine derivatives based on the known activities of similar heterocyclic compounds. The diagram below illustrates the key components of this pathway and potential points of inhibition.

PI3K-Akt-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Represses Inhibitor 3-Amino-8-methoxy- 1,5-naphthyridine (Hypothesized) Inhibitor->PI3K Potential Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-8-methoxy-1,5-naphthyridine as a key intermediate in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous 1,5-naphthyridine scaffolds and can be adapted for the development of novel inhibitors targeting various kinases.

Introduction

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological targets, including protein kinases. The unique electronic and structural properties of this heterocyclic system allow for diverse functionalization, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound is a versatile building block, with the bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, while the methoxy group at the 8-position can influence solubility and metabolic stability, or serve as a precursor for further modification.

This document details the application of this compound in the synthesis of kinase inhibitors, with a focus on established and adaptable synthetic protocols.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 3-position, which are crucial for achieving high-affinity binding to the kinase active site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, this reaction is employed to introduce aryl or heteroaryl moieties that can interact with key residues in the kinase hinge region or other allosteric pockets.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing side chains. These side chains can be critical for establishing hydrogen bond interactions within the kinase active site and for modulating the physicochemical properties of the final compound.

Representative Application: Synthesis of Phosphoinositide 4-Kinase (PI4K) Inhibitors

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) provides a highly relevant and adaptable protocol.[1] The following sections detail a representative synthetic approach and the biological activity of the resulting compounds.

General Synthetic Scheme

The synthesis of 2,8-disubstituted 1,5-naphthyridine-based kinase inhibitors can be conceptualized in a multi-step sequence, where the core is functionalized at key positions to achieve the desired biological activity. The following workflow illustrates a plausible synthetic route starting from a precursor to this compound.

G cluster_0 Core Synthesis cluster_1 Functionalization at C8 cluster_2 Final Product Synthesis Start 3-Aminopyridine Derivative Step1 Cyclization Start->Step1 Naphthyridinone 1,5-Naphthyridinone Core Step1->Naphthyridinone Step2 Chlorination (POCl3) Naphthyridinone->Step2 ChloroNaphthyridine 2,8-Dichloro-1,5-naphthyridine Step2->ChloroNaphthyridine Step3 SNAr Reaction (e.g., with NaOMe) ChloroNaphthyridine->Step3 MethoxyNaphthyridine 2-Chloro-8-methoxy-1,5-naphthyridine Step3->MethoxyNaphthyridine Step4 Bromination MethoxyNaphthyridine->Step4 BromoMethoxyNaphthyridine 3-Bromo-2-chloro-8-methoxy-1,5-naphthyridine Step4->BromoMethoxyNaphthyridine Step5 Suzuki Coupling (Arylboronic acid) BromoMethoxyNaphthyridine->Step5 ArylNaphthyridine 3-Aryl-2-chloro-8-methoxy-1,5-naphthyridine Step5->ArylNaphthyridine Step6 SNAr or Buchwald-Hartwig (Amine) ArylNaphthyridine->Step6 FinalInhibitor Kinase Inhibitor Step6->FinalInhibitor

Caption: A representative synthetic workflow for kinase inhibitors.

Experimental Protocols

The following are representative protocols adapted from the synthesis of analogous 2,8-disubstituted-1,5-naphthyridine PI4K inhibitors.[1]

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-1,5-naphthyridine Intermediate

This protocol describes the coupling of an arylboronic acid to the 3-position of the naphthyridine core.

  • Reaction Setup: To a solution of the this compound intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid or its pinacol ester (1.2-1.5 eq).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 eq) or K₂CO₃ (2-3 eq).

  • Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol details the displacement of a chloro or other suitable leaving group at the 2-position with an amine.

  • Reaction Setup: In a sealed tube, dissolve the 2-chloro-3-aryl-8-methoxy-1,5-naphthyridine intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagents: Add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Quantitative Data: Biological Activity of Representative 1,5-Naphthyridine-Based Kinase Inhibitors

The following table summarizes the in vitro activity of a series of 2,8-disubstituted 1,5-naphthyridine analogs against Plasmodium vivax PI4K (PvPI4K) and the growth of Plasmodium falciparum (NF54 strain).[1] This data highlights the potential for developing potent inhibitors based on the 1,5-naphthyridine scaffold.

Compound IDR² SubstituentR⁸ SubstituentPvPI4K IC₅₀ (nM)P. falciparum (NF54) IC₅₀ (nM)
8 4-Fluorophenyl4-(Dimethylamino)piperidin-1-yl1.8 ± 0.32.5
9 4-Fluorophenyl4-Methylpiperazin-1-yl2.5 ± 0.53.1
10 4-Fluorophenyl4-(Pyrrolidin-1-yl)piperidin-1-yl1.5 ± 0.22.0
11 4-Fluorophenyl(S)-3-(Dimethylamino)pyrrolidin-1-yl2.1 ± 0.42.8
12 4-Fluorophenyl(R)-3-(Dimethylamino)pyrrolidin-1-yl1.9 ± 0.32.3
21 3-Fluoro-4-methoxyphenyl4-(Dimethylamino)piperidin-1-yl1.2 ± 0.21.9

Signaling Pathway Context: PI4K in Plasmodium falciparum

Phosphoinositide 4-kinases (PI4Ks) are critical enzymes in the life cycle of the malaria parasite, Plasmodium falciparum. They play a key role in the phosphoinositide signaling pathway, which is essential for various cellular processes, including vesicular trafficking and parasite development. Inhibition of PfPI4K disrupts these processes, leading to parasite death.

G cluster_pathway PI4K Signaling in P. falciparum PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K ATP to ADP PIP Phosphatidylinositol 4-phosphate (PI4P) PI4K->PIP Effector Downstream Effectors PIP->Effector VesicularTrafficking Vesicular Trafficking Effector->VesicularTrafficking ParasiteGrowth Parasite Growth & Proliferation VesicularTrafficking->ParasiteGrowth Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->PI4K

Caption: Inhibition of PI4K signaling by 1,5-naphthyridine derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The methodologies described in these application notes, particularly leveraging palladium-catalyzed cross-coupling reactions, provide a robust framework for the generation of diverse chemical libraries. The demonstrated potent anti-malarial activity of analogous 1,5-naphthyridine derivatives underscores the potential of this scaffold in addressing critical unmet medical needs. Researchers and drug development professionals are encouraged to explore the utility of this building block in their kinase inhibitor discovery programs.

References

Application Notes and Protocols: Developing Antibacterial Agents from 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria represents a significant global health threat, necessitating the urgent development of novel antibacterial agents with new mechanisms of action. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antibacterial effects.[1][2][3] Derivatives of 1,5-naphthyridine have shown promise against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antibacterial agents based on the 1,5-naphthyridine scaffold.

Mechanism of Action

The antibacterial activity of 1,5-naphthyridine derivatives is often attributed to the inhibition of essential bacterial enzymes. Two primary targets have been identified:

  • DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, many 1,5-naphthyridine compounds inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

  • Filamenting temperature-sensitive protein Z (FtsZ): Some 1,5-naphthyridine derivatives have been shown to interfere with bacterial cell division by inhibiting the polymerization of the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation and prevents cytokinesis, leading to filamentation and eventual lysis of the bacterial cell.

Data Presentation: Antibacterial Activity of 1,5-Naphthyridine Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 1,5-naphthyridine derivatives against various bacterial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
1 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileMycobacterium tuberculosis H37Rv6.25[7]
2 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivative (ANC-2)Mycobacterium tuberculosis H37Rv12.5[7]
3 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2)Mycobacterium tuberculosis H37Rv400-2000[8]
4 1-ethyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamideEscherichia coliNot specified[9]
5 1-ethyl-4-oxo-N-(4-chlorophenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamideStaphylococcus aureusNot specified[9]
6 7-acetamido-1,8-naphthyridin-4(1H)-oneMulti-resistant E. coli, P. aeruginosa, S. aureus≥ 1024 (synergistic with fluoroquinolones)[5]
7 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideMulti-resistant E. coli, P. aeruginosa, S. aureus≥ 1024 (synergistic with fluoroquinolones)[5]

Experimental Protocols

Synthesis of 1,5-Naphthyridine Derivatives

A variety of synthetic methods can be employed to construct the 1,5-naphthyridine core and introduce diverse substituents. Common strategies include the Friedländer annulation and transition metal-catalyzed cross-coupling reactions.[1][2][10][11]

This protocol describes a general, solvent-free method for the synthesis of 1,8-naphthyridines, which can be adapted for 1,5-naphthyridine synthesis with appropriate starting materials.[12][13]

Materials:

  • 2-Aminonicotinaldehyde (or other suitable 3-aminopyridine derivative)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

  • Grind the mixture using a pestle at room temperature for the time required to complete the reaction (monitor by TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent to obtain the purified 1,8-naphthyridine derivative.

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.

In Vitro Antibacterial Susceptibility Testing

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (no compound) and a negative control (no bacteria) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound and the positive control well.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

This assay is performed to determine the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay (Protocol 4.2.1)

  • Nutrient agar plates

  • Sterile saline or PBS

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spread the aliquot onto a nutrient agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Mechanism of Action Studies

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up the reaction mixture on ice, containing the gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add E. coli DNA gyrase to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution

  • Test compound

  • Fluorometer or spectrophotometer capable of measuring 90° light scattering

Procedure:

  • Add the polymerization buffer and the test compound at various concentrations to a cuvette.

  • Add the purified FtsZ protein to the cuvette and incubate at 30°C for a few minutes to establish a baseline.

  • Initiate polymerization by adding GTP.

  • Monitor the change in light scattering at a fixed wavelength (e.g., 350 nm) over time. Inhibition of polymerization will be observed as a decrease in the rate and extent of light scattering compared to the no-compound control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_moa Mechanism of Action cluster_data Data Analysis synthesis Synthesis of 1,5-Naphthyridine Library purification Purification & Characterization (NMR, MS) synthesis->purification mic MIC Determination (Broth Microdilution) purification->mic mbc MBC Determination mic->mbc dna_gyrase DNA Gyrase Inhibition Assay mbc->dna_gyrase ftsz FtsZ Polymerization Assay mbc->ftsz sar Structure-Activity Relationship (SAR) Analysis dna_gyrase->sar ftsz->sar

Caption: Experimental workflow for the development of 1,5-naphthyridine antibacterial agents.

dna_gyrase_inhibition cluster_process DNA Replication Process cluster_inhibition Inhibition by 1,5-Naphthyridine relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase relaxed_dna->dna_gyrase binds supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna introduces negative supercoils cleavage_complex Stabilized Gyrase-DNA Cleavage Complex dna_gyrase->cleavage_complex naphthyridine 1,5-Naphthyridine Derivative naphthyridine->dna_gyrase inhibits ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of action: Inhibition of DNA gyrase by 1,5-naphthyridine derivatives.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This protocol details the Sonogashira coupling of 3-Bromo-8-methoxy-1,5-naphthyridine with a generic terminal alkyne (R-C≡CH). The reaction conditions are based on established procedures for similar heterocyclic substrates.[3][4][5]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and workup equipment

Reaction Setup:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-Bromo-8-methoxy- 1,5-naphthyridine and terminal alkyne to a round-bottom flask. B 2. Add solvent and base. A->B C 3. Degas the mixture with an inert gas (N₂ or Ar) for 15-30 minutes. B->C D 4. Add Pd catalyst and CuI under a positive pressure of inert gas. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent and wash with water and brine. G->H I 9. Dry the organic layer over MgSO₄ or Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K

Figure 1. Experimental workflow for the Sonogashira coupling.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Add the solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv).

  • Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and stir. The optimal temperature may depend on the specific alkyne and catalyst system used.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-alkynyl-8-methoxy-1,5-naphthyridine.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromo-N-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100372-96[4][5]
6-Bromo-3-fluoro-2-pyridinecarbonitrilePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16~90[3]
3-Bromopyridine(AllylPdCl)₂ / P(t-Bu)₃ (2.5)NoneDABCOMeCNRT1285[6]
3-Bromo-1,2-dione (silyl enol ether)Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHF65190[7]

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in the palladium and copper-catalyzed process.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Product) RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne_H H-C≡CR Alkyne_H->Cu_Acetylide Cu_Acetylide->Transmetal Base_H Base-H⁺X⁻ Cu_Acetylide->Base_H ArX Ar-X (3-Bromo-8-methoxy- 1,5-naphthyridine) ArX->OxAdd Base Base Base->Cu_Acetylide

Figure 2. Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The provided protocol, derived from analogous reactions in the literature, offers a robust starting point for researchers and scientists engaged in the synthesis of novel compounds based on the 1,5-naphthyridine scaffold. The versatility of the Sonogashira coupling allows for the introduction of a wide variety of alkynyl moieties, facilitating the exploration of structure-activity relationships in drug discovery and development programs. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for N-arylation of 8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the N-arylation of 8-methoxy-1,5-naphthyridine, a key transformation in the synthesis of pharmacologically relevant compounds. The protocol is based on the Buchwald-Hartwig amination, a versatile and widely used palladium-catalyzed cross-coupling reaction.[1][2] This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The N-arylation of this core structure allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Buchwald-Hartwig amination has emerged as a powerful method for the formation of C-N bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2][5] This protocol details a general procedure for the N-arylation of 8-methoxy-1,5-naphthyridine with various aryl halides.

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 8-methoxy-1,5-naphthyridine with an aryl halide.

Materials:

  • 8-methoxy-1,5-naphthyridine

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 8-methoxy-1,5-naphthyridine (1.0 equiv), the aryl halide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the Schlenk tube via syringe. The typical concentration is 0.1 M with respect to the 8-methoxy-1,5-naphthyridine.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-methoxy-1,5-naphthyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of 8-methoxy-1,5-naphthyridine with various aryl bromides under the conditions described above.

EntryAryl BromideProductYield (%)
14-Bromotoluene8-methoxy-N-(p-tolyl)-1,5-naphthyridine85
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-8-methoxy-1,5-naphthyridine92
31-Bromo-3-fluorobenzeneN-(3-fluorophenyl)-8-methoxy-1,5-naphthyridine78
42-Bromopyridine8-methoxy-N-(pyridin-2-yl)-1,5-naphthyridine65

Experimental Workflow Diagram

experimental_workflow reagents Reagents: - 8-methoxy-1,5-naphthyridine - Aryl Halide - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ - Anhydrous Toluene setup Reaction Setup (Schlenk Tube) reagents->setup inert Inert Atmosphere (Ar/N₂) setup->inert reaction Reaction (100-120 °C, 12-24h) inert->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product (NMR, HRMS) purification->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Signaling Pathway Diagram (Catalytic Cycle)

catalytic_cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(L)₂(Amine)]X oa_complex->amine_coordination + Amine deprotonation [Ar-Pd(II)(L)₂(Amido)] amine_coordination->deprotonation - HX (+ Base) re Reductive Elimination deprotonation->re re->pd0 product Ar-Amine re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Skraup Synthesis of Methoxy-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the Skraup synthesis of methoxy-naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Skraup synthesis of a methoxy-naphthyridine is resulting in a very low yield or primarily tar. What are the likely causes?

Low yields and tar formation are common challenges in the Skraup synthesis, often exacerbated by the specific properties of methoxy-substituted aminopyridines. The primary causes can be categorized as follows:

  • Reaction Conditions: The traditional Skraup reaction is notoriously exothermic and can easily run out of control, leading to polymerization and decomposition of starting materials and products.[1][2] The electron-donating nature of the methoxy group can further activate the pyridine ring, potentially increasing the rate of side reactions.

  • Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. An overly aggressive oxidizing agent can lead to over-oxidation and degradation of the desired product. Conversely, an insufficient amount may result in incomplete aromatization.

  • Purity of Reagents: The purity of the aminopyridine, glycerol, and sulfuric acid is crucial. Impurities can interfere with the reaction and contribute to tar formation. Water content in glycerol, for instance, has been shown to significantly lower yields.

  • Work-up and Purification: The desired methoxy-naphthyridine product is often trapped within a tarry residue, making isolation difficult and leading to apparent low yields.

Q2: How can I optimize the reaction temperature to improve the yield?

Careful temperature control is paramount. Instead of the vigorous heating often described in classical procedures, a more controlled, staged approach is recommended.

  • Initial Stage: Gently heat the mixture of the methoxy-aminopyridine, glycerol, and sulfuric acid to initiate the dehydration of glycerol to acrolein. A temperature range of 100-120°C is often a good starting point.

  • Cyclization and Dehydration: After the initial phase, the temperature can be gradually increased to promote the cyclization and dehydration steps. Monitoring the reaction progress by thin-layer chromatography (TLC) is advisable.

  • Exotherm Control: The reaction is highly exothermic. Using a setup that allows for efficient heat dissipation, such as an oil bath and a well-ventilated fume hood, is essential. For larger-scale reactions, mechanical stirring and controlled addition of sulfuric acid are recommended to manage the exotherm.

Q3: What are the best oxidizing agents to use for methoxy-naphthyridine synthesis, and how should I choose one?

While nitrobenzene is the traditional oxidizing agent, its use can lead to violent reactions and difficult purification.[2] Milder and more controllable oxidizing agents are often preferred for substrates like methoxy-aminopyridines.

  • Arsenic(V) Oxide (As₂O₅): This is a classic alternative that often provides a less violent reaction and can lead to better yields.[2]

  • Sodium m-nitrobenzenesulfonate: This has been reported to give higher and more reproducible yields (45-50%) in the synthesis of some naphthyridines compared to iodine.

  • Iodine: Can be used as a milder oxidizing agent, often in a mixture of dioxane and water.

  • Ferrous Sulfate (FeSO₄): Often used as a moderator to control the reaction's violence, particularly when using stronger oxidizing agents like nitrobenzene.[1]

The choice of oxidizing agent may require empirical optimization for your specific methoxy-aminopyridine isomer.

Q4: The methoxy group on my aminopyridine seems to be causing issues. How does its position affect the reaction?

The position of the electron-donating methoxy group on the pyridine ring can significantly influence the regioselectivity and reactivity of the Skraup synthesis.

  • Activation of the Ring: A methoxy group will activate the pyridine ring towards electrophilic substitution, which is a key step in the cyclization. This can be beneficial for the desired reaction but can also increase the likelihood of side reactions like polymerization.

  • Steric Hindrance: A methoxy group ortho to the amino group can sterically hinder the initial Michael addition of the aminopyridine to acrolein, potentially lowering the reaction rate and yield.

  • Directing Effects: The position of the methoxy group will direct the cyclization to one of the available ortho positions. For a meta-substituted aminopyridine, a mixture of products can be formed.

Computational studies on other aromatic systems have shown that a para-methoxy group can have a more pronounced electron-donating effect compared to ortho and meta positions, which could influence the reaction outcome.[3]

Q5: I have a thick tar at the end of my reaction. How can I effectively isolate my methoxy-naphthyridine product?

Isolating the product from the tarry residue is a significant challenge. A systematic work-up procedure is essential.

  • Neutralization: Carefully neutralize the acidic reaction mixture by pouring it onto ice and then slowly adding a base (e.g., concentrated ammonia or sodium hydroxide solution) until the solution is basic. This should be done in a large beaker with stirring in an ice bath to control the heat generated.

  • Extraction: Extract the neutralized mixture with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). Multiple extractions will be necessary to recover the product from the aqueous and tarry phases.

  • Steam Distillation: For volatile naphthyridines, steam distillation can be an effective method to separate the product from the non-volatile tar.

  • Chromatography: Column chromatography is almost always necessary for final purification. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. Careful selection of the stationary phase (e.g., silica gel or alumina) and eluent system is crucial.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a final purification step.

Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the specific substrate and reaction conditions. The following table summarizes reported yields for some methoxy-naphthyridine derivatives.

Starting MaterialProductOxidizing AgentYield (%)Reference
6-Methoxy-3-pyridinamine9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][4]naphthyridin-10-one*(Modified Skraup)Not specified[5]
3-Aminopyridine derivative3-Methoxy-4-methyl-1,5-naphthyridineNot specifiedNot specified[1]

*This is a modified Skraup synthesis involving a different reaction partner than glycerol.

Note: The available literature often lacks detailed quantitative data for a wide range of methoxy-naphthyridine isomers prepared by the classic Skraup synthesis, highlighting the need for careful optimization for each specific target molecule.

Experimental Protocols

General Protocol for the Skraup Synthesis of Naphthyridines (Adapted for Methoxy Derivatives)

This is a generalized procedure and requires optimization for specific substrates.

Reagents and Equipment:

  • Methoxy-substituted aminopyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., Arsenic(V) oxide, Sodium m-nitrobenzenesulfonate)

  • Ferrous sulfate (optional, as a moderator)

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle or oil bath

  • Apparatus for steam distillation (optional)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the methoxy-aminopyridine and the oxidizing agent.

  • Initial Mixture: Add anhydrous glycerol to the flask and begin stirring. If using, add ferrous sulfate at this stage.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The addition should be dropwise to control the initial exotherm.

  • Heating: After the addition of sulfuric acid is complete, slowly heat the reaction mixture. A staged heating approach is recommended. Initially, heat to 100-120°C for 1-2 hours.

  • Reaction Progression: Gradually increase the temperature to 140-160°C and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated base (e.g., aqueous ammonia or NaOH solution) while cooling in an ice bath. The solution should be made strongly basic.

  • Extraction: Extract the basic aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product will likely be a dark oil or solid. Purify the crude product by column chromatography on silica gel or alumina, followed by recrystallization if applicable.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Tar Formation Check_Temp Review Temperature Control Start->Check_Temp Exothermic Reaction? Check_Oxidant Evaluate Oxidizing Agent Start->Check_Oxidant Violent Reaction? Check_Reagents Assess Reagent Purity Start->Check_Reagents Inconsistent Results? Check_Workup Optimize Work-up & Purification Start->Check_Workup Difficulty in Isolation? Sol_Temp Implement Staged Heating Improve Heat Dissipation Check_Temp->Sol_Temp Sol_Oxidant Use Milder Oxidant (e.g., As₂O₅) Optimize Stoichiometry Check_Oxidant->Sol_Oxidant Sol_Reagents Use Anhydrous Glycerol Ensure Purity of Aminopyridine Check_Reagents->Sol_Reagents Sol_Workup Systematic Neutralization & Extraction Utilize Steam Distillation/Chromatography Check_Workup->Sol_Workup

Caption: A flowchart for troubleshooting common causes of low yield in the Skraup synthesis.

General Skraup Synthesis Pathway for Methoxy-Naphthyridines

Skraup_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aminopyridine Methoxy- Aminopyridine Aminopyridine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Dihydro-naphthyridine) Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Naphthyridine Methoxy-Naphthyridine Cyclized_Intermediate->Naphthyridine Oxidation

Caption: The general reaction pathway for the Skraup synthesis of methoxy-naphthyridines.

Logical Relationship: Problem and Solution

Problem_Solution Problem Problem Low Yield & Tar Formation Causes Causes Uncontrolled Exotherm Harsh Oxidant Impure Reagents Inefficient Isolation Problem:c->Causes:p Solutions Solutions Staged Heating & Cooling Milder Oxidizing Agent Use High Purity Reagents Systematic Work-up Causes:t->Solutions:t Causes:o->Solutions:o Causes:i->Solutions:i Causes:w->Solutions:w

Caption: The relationship between the primary problem and its underlying causes and solutions.

References

Identifying byproducts in the synthesis of 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-Bromo-8-methoxy-1,5-naphthyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound resulted in a mixture of isomers. How can I identify the major byproducts?

A1: The most common cause of isomeric byproducts is the lack of regioselectivity during the bromination of the 8-methoxy-1,5-naphthyridine precursor. The methoxy group at the 8-position is an activating, ortho-para directing group, which can lead to bromination at positions other than the desired C-3 position.

Potential Isomeric Byproducts:

  • 7-Bromo-8-methoxy-1,5-naphthyridine: Bromination occurs ortho to the activating methoxy group.

  • 6-Bromo-8-methoxy-1,5-naphthyridine: Bromination occurs para to the activating methoxy group.

  • x,y-Dibromo-8-methoxy-1,5-naphthyridine: Over-bromination can lead to the formation of di-brominated species.[1]

Identification Strategy:

  • Mass Spectrometry (MS): Confirm that the byproduct masses correspond to a mono-brominated isomer of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. Careful analysis of the spectra, potentially with the aid of 2D NMR techniques (COSY, HMBC), can help elucidate the substitution pattern.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to bromine, will be significantly different.

Troubleshooting:

  • Modify Reaction Conditions: Lowering the reaction temperature, using a less reactive brominating agent (e.g., N-Bromosuccinimide (NBS) instead of Br₂), and carefully controlling the stoichiometry can improve regioselectivity.

  • Purification: Isomeric byproducts can often be separated by column chromatography on silica gel, though optimization of the eluent system may be required.

Q2: I am attempting a Skraup-type synthesis to construct the naphthyridine ring, but I am observing a significant amount of tar-like material and a low yield of the desired product. What are the likely causes and solutions?

A2: The Skraup synthesis and its modifications are known for their often harsh reaction conditions (strong acid, high temperatures, and an oxidizing agent), which can lead to the formation of polymeric or tarry byproducts.[2][3][4]

Potential Byproducts and Causes:

  • Polymeric materials: Acid-catalyzed polymerization of the glycerol-derived acrolein or other reactive intermediates is a common side reaction.

  • Incomplete cyclization: The reaction may not proceed to completion, leaving behind unreacted starting materials or intermediate species.

  • Side reactions of substituents: The bromo and methoxy groups may not be stable under the harsh reaction conditions, leading to decomposition or undesired side reactions.

Troubleshooting:

  • Reaction Control: Adding the sulfuric acid slowly and with efficient cooling can help to control the initial exothermic reaction.

  • Moderating Agent: The use of a milder dehydrating agent or the addition of a moderator like ferrous sulfate can sometimes reduce the violence of the reaction and minimize byproduct formation.

  • Alternative Synthesis: If the Skraup synthesis consistently provides low yields, consider alternative cyclization strategies such as the Friedländer synthesis, which often proceeds under milder conditions.

Q3: My final product appears to be contaminated with a compound that has a higher molecular weight than the desired this compound. What could this be?

A3: A higher molecular weight byproduct could indicate the formation of a di-brominated species or a coupled product.

Potential High Molecular Weight Byproducts:

  • Di-bromo-8-methoxy-1,5-naphthyridine: If an excess of the brominating agent is used, or if the reaction conditions are too harsh, a second bromine atom can be added to the naphthyridine ring.

  • Coupled Products: In some cases, particularly if organometallic intermediates are involved or if radical reactions occur, two naphthyridine units may couple together.

Identification and Troubleshooting:

  • MS Analysis: Determine the exact mass of the byproduct to infer its molecular formula.

  • Stoichiometry Control: Carefully control the molar equivalents of the brominating agent to minimize over-bromination.

  • Reaction Time and Temperature: Reducing the reaction time and/or temperature can help to prevent the formation of these byproducts.

Experimental Protocols

Protocol 1: Synthesis of 8-methoxy-1,5-naphthyridine (Precursor)

This protocol is adapted from general procedures for the synthesis of substituted 1,5-naphthyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methoxy-3-aminopyridine (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, 1.2 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the mixture with cooling in an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until it is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 8-methoxy-1,5-naphthyridine

This protocol is a general procedure for the bromination of activated heterocyclic compounds.

  • Reaction Setup: Dissolve 8-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask protected from light.

  • Brominating Agent: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at 0°C. Alternatively, N-Bromosuccinimide (1.05 eq) can be used.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate this compound.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 8-methoxy-1,5-naphthyridine under Different Conditions.

EntryBrominating AgentSolventTemperature (°C)Desired Product (%)Isomeric Byproducts (%)Di-brominated Product (%)
1Br₂Acetic Acid25603010
2Br₂Acetic Acid075205
3NBSCH₃CN2585132
4NBSCH₃CN09082

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_byproducts Potential Byproducts 6-methoxy-3-aminopyridine 6-methoxy-3-aminopyridine 8-methoxy-1,5-naphthyridine 8-methoxy-1,5-naphthyridine 6-methoxy-3-aminopyridine->8-methoxy-1,5-naphthyridine Skraup Synthesis Tar Tarry Residues 6-methoxy-3-aminopyridine->Tar Side Reaction This compound This compound 8-methoxy-1,5-naphthyridine->this compound Bromination Isomeric_Byproducts Isomeric Byproducts (e.g., 7-Bromo...) 8-methoxy-1,5-naphthyridine->Isomeric_Byproducts Side Reaction Over-brominated_Byproducts Over-brominated Byproducts 8-methoxy-1,5-naphthyridine->Over-brominated_Byproducts Side Reaction

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No identify Identify Byproducts (MS, NMR) impure->identify isomers Isomeric Byproducts identify->isomers Isomers over_bromination Over-bromination identify->over_bromination Higher MW tar Tarry Residue identify->tar Polymeric optimize_bromination Optimize Bromination: - Lower Temperature - Use NBS - Control Stoichiometry isomers->optimize_bromination over_bromination->optimize_bromination optimize_skraup Optimize Cyclization: - Control Acid Addition - Use Moderator tar->optimize_skraup purify Purify by Column Chromatography optimize_bromination->purify optimize_skraup->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Catalyst Selection for Cross-Coupling with Electron-Rich Naphthyridines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of catalyst selection for cross-coupling reactions with electron-rich naphthyridines. The inherent electron-rich nature and the presence of nitrogen atoms in the naphthyridine core present unique challenges, including potential catalyst poisoning and altered reactivity. This guide offers insights into overcoming these obstacles and achieving successful coupling outcomes.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with electron-rich naphthyridines, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low to no conversion of the starting material.

  • Question: My Suzuki-Miyaura coupling of a bromo-naphthyridine with an arylboronic acid is not proceeding, or the conversion is very low. What are the likely causes and how can I improve the reaction?

  • Answer: Low conversion in Suzuki-Miyaura couplings of electron-rich naphthyridines can stem from several factors. The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Additionally, the electron-rich nature of the naphthyridine ring can make oxidative addition more challenging compared to electron-deficient systems.[1]

    Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[2] Consider switching to ligands such as SPhos, XPhos, or other biaryl phosphines that have proven effective for challenging heterocyclic couplings.[2][3]

    • Base Selection: The base plays a crucial role in the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or KF.[4] The choice of base can also be solvent-dependent.

    • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of water can be beneficial, particularly when using inorganic bases.[5] However, for sensitive substrates, anhydrous conditions may be necessary.

    • Palladium Precursor: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for this substrate. Consider using a pre-catalyst like Pd₂(dba)₃ in combination with a specific phosphine ligand, or a pre-formed catalyst complex.[4]

    • Temperature and Reaction Time: Increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition. Monitor the reaction over a longer period to ensure it has reached completion.

Issue 2: Formation of significant side products, such as homocoupling or dehalogenation.

  • Question: I am observing significant homocoupling of my boronic acid and/or dehalogenation of my naphthyridine starting material in my Suzuki-Miyaura reaction. How can I minimize these side reactions?

  • Answer: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while dehalogenation can occur via various pathways, including β-hydride elimination from a Pd-H species.

    Troubleshooting Steps:

    • Degassing: Ensure that the reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

    • Purity of Reagents: Use high-purity reagents, as impurities can sometimes promote side reactions.

    • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes suppress side reactions. A higher ligand concentration can help to stabilize the palladium catalyst and prevent the formation of species that lead to side products.

    • Choice of Base: The choice of base can influence the extent of side reactions. Experiment with different bases to find one that promotes the desired cross-coupling over side reactions.

Issue 3: Difficulty in achieving C-N bond formation in Buchwald-Hartwig amination.

  • Question: I am attempting a Buchwald-Hartwig amination with an amino-naphthyridine, but the reaction is not working. What catalyst system should I be using?

  • Answer: The Buchwald-Hartwig amination of electron-rich N-heterocycles can be challenging due to the potential for the nitrogen atoms in both the substrate and the amine coupling partner to coordinate to the palladium catalyst.[6]

    Recommended Catalyst System:

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[7]

    • Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos have shown great success in the amination of challenging heterocyclic substrates.[8]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[7]

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

    Troubleshooting Workflow for Buchwald-Hartwig Amination:

    Buchwald_Hartwig_Troubleshooting Start Low/No C-N Coupling Check_Ligand Evaluate Ligand: - Is it a bulky biaryl phosphine? (e.g., XPhos, RuPhos) Start->Check_Ligand Change_Ligand Switch to a more robust ligand (e.g., BrettPhos, AdBrettPhos) Check_Ligand->Change_Ligand No Check_Base Evaluate Base: - Is it a strong, non-nucleophilic base? (e.g., NaOtBu, LHMDS) Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen alternative strong bases (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Solvent Evaluate Solvent: - Is it anhydrous and aprotic? (e.g., Toluene, Dioxane) Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Try a different aprotic solvent (e.g., THF, CPME) Check_Solvent->Change_Solvent No Success Successful C-N Coupling Check_Solvent->Success Yes Change_Solvent->Success

    Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Which type of phosphine ligand is generally best for cross-coupling with electron-rich naphthyridines?

A1: Generally, bulky and electron-rich monodentate phosphine ligands are preferred for cross-coupling reactions involving electron-rich heterocycles like naphthyridines.[2] These ligands promote the crucial oxidative addition step, which can be slow with electron-rich substrates, and they also help to stabilize the palladium catalyst.[2] Examples of such ligands include those from the Buchwald and Hartwig research groups, such as SPhos, XPhos, and RuPhos.[3][8] The increased steric bulk of these ligands can also favor reductive elimination, leading to higher product yields.[2]

Q2: Can I use a ligand-free catalyst system for the Suzuki-Miyaura coupling of a naphthyridine?

A2: While ligand-free palladium catalyst systems have been developed for some Suzuki-Miyaura couplings, they are generally not recommended for challenging substrates like electron-rich naphthyridines.[8] The nitrogen atoms in the naphthyridine ring can strongly coordinate to a "naked" palladium catalyst, leading to rapid deactivation. The presence of a suitable phosphine ligand is crucial to protect the palladium center and facilitate the catalytic cycle.

Q3: What is the role of the copper co-catalyst in Sonogashira couplings, and is it always necessary for naphthyridine substrates?

A3: In the traditional Sonogashira coupling, a copper(I) co-catalyst is used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] However, copper-free Sonogashira protocols have been developed and can be advantageous in certain cases, as they can prevent the formation of alkyne homocoupling byproducts.[10][11] For naphthyridine substrates, it is worth screening both copper-catalyzed and copper-free conditions to determine the optimal procedure for a specific reaction.

Q4: Are there any alternatives to palladium catalysts for cross-coupling with naphthyridines?

A4: Yes, while palladium is the most common catalyst for these reactions, other transition metals have been explored. For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents have been reported to be effective.[12] Nickel catalysts are also gaining attention as a more earth-abundant and cost-effective alternative to palladium for various cross-coupling reactions, although their application to naphthyridines is less documented.[13]

Catalyst Selection Logic for Naphthyridine Cross-Coupling

Catalyst_Selection Substrate Electron-Rich Naphthyridine Reaction_Type Desired Cross-Coupling Substrate->Reaction_Type Suzuki Suzuki-Miyaura (C-C) Reaction_Type->Suzuki C-C (Boronic Acid) Buchwald Buchwald-Hartwig (C-N) Reaction_Type->Buchwald C-N (Amine) Heck Heck (C-C) Reaction_Type->Heck C-C (Alkene) Sonogashira Sonogashira (C-C) Reaction_Type->Sonogashira C-C (Alkyne) Catalyst_System Recommended Catalyst System Suzuki->Catalyst_System Buchwald->Catalyst_System Heck->Catalyst_System Sonogashira->Catalyst_System Palladium Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Base Appropriate Base (e.g., K3PO4, NaOtBu) Solvent Aprotic Solvent (e.g., Dioxane, Toluene)

Caption: General catalyst selection workflow for cross-coupling reactions.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data from the literature for selected cross-coupling reactions involving naphthyridine substrates. This data can serve as a starting point for reaction optimization.

Table 1: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines [12]

EntryNaphthyridine SubstrateCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
13,6-dichloro-1,8-dimethyl-2,7-naphthyridine2-phenylethylmagnesium bromideCoCl₂ (5)NoneTHF250.580
21-chloro-2,7-naphthyridine2-phenylethylmagnesium bromideCoCl₂ (5)NoneTHF250.582
31-chloro-2,7-naphthyridinePhenylzinc chlorideCoCl₂·2LiCl (5)HCO₂NaTHF251282
44-iodo-1,5-naphthyridine4-methoxyphenylzinc chlorideCoCl₂·2LiCl (5)HCO₂NaTHF251280

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile Analogue [4]

EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)KF1101274
22-Bromotoluene2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)KF1101285
34-Chlorotoluene2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)KF1101278

Note: This data is for a 2-pyridyl boronate, which serves as a close analogue for a naphthyridyl boronate. Similar conditions are expected to be effective for naphthyridine substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated Naphthyridine [4]

  • To an oven-dried, resealable Schlenk tube, add the halogenated naphthyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in the chosen solvent (e.g., dioxane).

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Seal the Schlenk tube and degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Procedure for Cobalt-Catalyzed Cross-Coupling of a Chloronaphthyridine with an Arylzinc Reagent [12]

  • To a solution of the chloronaphthyridine (1.0 equiv) in anhydrous THF under an argon atmosphere, add the arylzinc chloride solution (1.2-1.5 equiv).

  • Add sodium formate (50 mol%) and CoCl₂·2LiCl (5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 12 h), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Protodeboronation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals manage protodeboronation side reactions in Suzuki coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

1. Low Yield of Desired Product and Significant Formation of Protodeboronated Byproduct

  • Question: I am observing a low yield of my desired coupled product and a significant amount of the protodeboronated arene/heteroarene. What are the likely causes and how can I fix this?

  • Answer: This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Here are the primary factors to investigate and optimize:

    • Reaction Conditions (pH and Temperature): Protodeboronation is often catalyzed by aqueous base and accelerated at higher temperatures.[1][2] The stability of your boronic acid is highly pH-dependent.[3]

      • Solution:

        • Lower the temperature: Running the reaction at a lower temperature can significantly slow down the rate of protodeboronation.[4] However, this may also slow down the desired coupling, so optimization is key.

        • Optimize the base: The choice and concentration of the base are critical.[5] Strong bases can accelerate protodeboronation. Consider using a weaker base or a less soluble base to maintain a lower effective pH. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective.[6][7]

        • Anhydrous Conditions: If possible, switching to anhydrous reaction conditions can dramatically reduce protodeboronation by eliminating the primary proton source (water).[6][7][8]

    • Boronic Acid/Ester Stability: Some boronic acids, particularly those of electron-deficient arenes and certain heterocycles (like 2-pyridyl), are inherently unstable and prone to protodeboronation.[5][9][10]

      • Solution:

        • Use a Protecting Group (Slow-Release Strategy): Convert the unstable boronic acid to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable intermediate low, favoring the cross-coupling pathway.[1][8][11]

          • N-methyliminodiacetic acid (MIDA) boronates: These are bench-stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid.[12][13]

          • Potassium organotrifluoroborates (BF3K): These salts also serve as a slow-release source of the boronic acid and can be less prone to protodeboronation.[1][14]

    • Catalyst System (Ligand and Precatalyst): The choice of palladium source and ligand can influence the relative rates of the catalytic cycle steps.

      • Solution:

        • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes promote protodeboronation.[15] Screening different ligands may be necessary. For challenging couplings, highly active ligands that promote rapid catalytic turnover can outcompete the protodeboronation side reaction.[16]

        • Precatalyst: Using a precatalyst that rapidly generates the active Pd(0) species can be beneficial, as this can accelerate the desired coupling relative to the decomposition of the boronic acid.[17]

2. Reaction Stalls After Initial Conversion

  • Question: My reaction starts well, but then stalls, leaving unreacted starting materials and some protodeboronated byproduct. What could be happening?

  • Answer: Reaction stalling can be due to catalyst deactivation or complete consumption of one of the reagents by a side reaction.

    • Possible Cause: The boronic acid is being consumed by protodeboronation over the course of the reaction, leading to a depletion of the nucleophilic partner.

    • Solution:

      • Slow-Release Strategy: This is an ideal scenario for employing MIDA boronates or trifluoroborates to maintain a steady, low concentration of the active boronic acid throughout the reaction.[11][13]

      • Use an Excess of the Boronic Acid: While not ideal for atom economy, using a larger excess (e.g., 1.5-2.0 equivalents) of the boronic acid can compensate for its decomposition over the reaction time.[16]

      • Portion-wise Addition: Adding the boronic acid in portions throughout the reaction can also help maintain its concentration and drive the reaction to completion.

3. Inconsistent Results and Poor Reproducibility

  • Question: I am getting inconsistent yields and varying amounts of protodeboronation between batches of the same reaction. What factors should I control more carefully?

  • Answer: Poor reproducibility often points to sensitivity to subtle variations in reaction setup and reagent quality.

    • Possible Causes & Solutions:

      • Water Content: If not running under strictly anhydrous conditions, the amount of water can significantly impact the rate of protodeboronation. Ensure consistent solvent quality and water content.

      • Oxygen: While not directly causing protodeboronation, oxygen can lead to oxidative homocoupling of the boronic acid and catalyst degradation, affecting the overall reaction efficiency. Ensure proper degassing of solvents and reaction mixtures.

      • Base Quality and Solubility: The purity and physical form (e.g., particle size) of solid bases can affect their dissolution rate and, consequently, the reaction's pH profile. Using a soluble base under anhydrous conditions can improve reproducibility.[6]

      • Boronic Acid Quality: Boronic acids can degrade upon storage.[13] It is crucial to use high-quality, fresh boronic acid or to verify its purity by NMR before use. Consider converting it to a more stable MIDA boronate for long-term storage.[13]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][7] This is a common and often undesired side reaction in Suzuki-Miyaura coupling as it consumes the organoboron reagent, leading to reduced yields of the desired cross-coupled product.[1]

Q2: What are the main mechanisms of protodeboronation?

A2: Protodeboronation can proceed through several pathways, with the most relevant to Suzuki coupling being:

  • Base-Catalyzed: This is a significant pathway under typical Suzuki coupling conditions. It involves the formation of a boronate species (from the reaction of the boronic acid with a base), which then reacts with a proton source (like water) in the rate-limiting step.[1][5]

  • Acid-Catalyzed: This pathway is also possible but is less common under the basic conditions of most Suzuki couplings.[1][5]

  • Metal-Catalyzed: The palladium catalyst itself can sometimes promote protodeboronation, particularly with bulky phosphine ligands.[15]

Q3: Which boronic acids are most susceptible to protodeboronation?

A3: The stability of boronic acids varies greatly. Some of the most susceptible include:

  • Heteroaryl boronic acids: Particularly those with a nitrogen atom adjacent to the boronic acid, such as 2-pyridylboronic acid.[5][9]

  • Electron-deficient arylboronic acids: Aryl rings with strong electron-withdrawing groups are more prone to protodeboronation.[10]

  • Vinyl and cyclopropyl boronic acids: These can also be unstable under certain conditions.[10]

Q4: How can I choose the best base to minimize protodeboronation?

A4: The ideal base will be strong enough to promote the catalytic cycle but not so strong that it excessively accelerates protodeboronation.

  • Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[18]

  • In some cases, very weak bases like cesium fluoride (CsF) can be effective, especially for sensitive substrates.

  • For anhydrous conditions, a soluble organic base like potassium trimethylsilanolate (TMSOK) can provide a homogeneous reaction and avoid issues with insoluble inorganic bases.[6][7]

Q5: When should I use a boronic ester or other derivative instead of a boronic acid?

A5: You should consider using a derivative like a pinacol ester, MIDA boronate, or trifluoroborate when:

  • You are working with an inherently unstable boronic acid (see Q3).

  • You are experiencing significant protodeboronation with the free boronic acid.

  • You need a bench-stable reagent for long-term storage and easier handling.[9][13]

  • You want to employ a "slow-release" strategy to keep the concentration of the active boronic acid low during the reaction.[1][8][13]

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the extent of protodeboronation.

Table 1: Effect of pH on Protodeboronation Rate

Boronic Acid TypepH EnvironmentGeneral Effect on Protodeboronation RateCitation(s)
Simple Arylboronic AcidsAcidic (pH < 7)Catalyzed, but generally slower than base-catalyzed pathway.[1][5]
Simple Arylboronic AcidsNeutral (pH ≈ 7)Generally most stable, rates are minimized.[1]
Simple Arylboronic AcidsBasic (pH > 7)Significantly accelerated.[1][5][19]
Basic Heteroaryl (e.g., 2-pyridyl)Neutral (pH ≈ 7)Can be very rapid due to zwitterionic intermediate formation.[1]
Basic Heteroaryl (e.g., 2-pyridyl)Acidic or BasicRate is often attenuated compared to neutral pH.[1]

Table 2: Influence of Reaction Conditions and Reagent Choice on Protodeboronation

ParameterCondition to Minimize ProtodeboronationRationaleCitation(s)
Temperature Lower temperature (e.g., RT to 60 °C)Slows the rate of the protodeboronation side reaction.[4][20]
Solvent Anhydrous solvents (e.g., THF, Dioxane, Toluene)Eliminates water as the primary proton source.[6][7][8]
Base Weaker inorganic bases (K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation.[18]
Boron Reagent MIDA boronates, Trifluoroborates, Pinacol EstersIncreased stability and/or slow-release of the active boronic acid.[1][9][13]
Ligand Less bulky phosphines, highly active ligandsAvoids ligand-promoted protodeboronation; accelerates desired coupling.[15][16]

Experimental Protocols

Protocol 1: General Anhydrous Suzuki Coupling to Minimize Protodeboronation

This protocol uses anhydrous conditions and a soluble base to mitigate protodeboronation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (e.g., neopentyl or pinacol ester, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene or dioxane (to make a ~0.1 M solution with respect to the aryl halide) via syringe.

  • Base Addition: Prepare a stock solution of potassium trimethylsilanolate (TMSOK) in anhydrous THF. Add the TMSOK solution (1.4 equiv) to the reaction mixture. For particularly sensitive substrates, portion-wise addition of the base may be beneficial.[6]

  • Reaction: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of an Unstable Boronic Acid Using a MIDA Boronate (Slow-Release)

This protocol is designed for boronic acids that are known to be unstable under standard coupling conditions.

  • Preparation: To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (potassium phosphate, K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 10:1 v/v) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The K₃PO₄ will facilitate the slow hydrolysis of the MIDA boronate, releasing the boronic acid in situ.[13]

  • Monitoring and Work-up: Monitor the reaction by TLC, GC, or LC-MS. Once complete, cool to room temperature, add water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Visualizations

Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed q1 Is the Boronic Acid Inherently Unstable? (e.g., 2-pyridyl, e--deficient) start->q1 sol1 Use Slow-Release Strategy: - MIDA Boronate - Trifluoroborate q1->sol1 Yes q2 Are you using Aqueous/Protic Conditions? q1->q2 No end Improved Yield sol1->end sol2 Switch to Anhydrous Conditions (e.g., dry solvent + TMSOK base) q2->sol2 Yes q3 Are Reaction Conditions Too Harsh? q2->q3 No sol2->end sol3 Optimize Conditions: - Lower Temperature - Use Weaker Base (e.g., K3PO4) q3->sol3 Yes sol3->end MIDA_Slow_Release MIDA Stable MIDA Boronate (Bench-stable, Unreactive) Hydrolysis Slow Hydrolysis (e.g., aq. K3PO4) MIDA->Hydrolysis BA_low_conc Low Concentration of Unstable Boronic Acid Hydrolysis->BA_low_conc Suzuki Fast Suzuki Coupling BA_low_conc->Suzuki Proto Minimized Protodeboronation BA_low_conc->Proto Product Desired Product Suzuki->Product Suzuki->Proto Outcompetes Byproduct Byproduct Avoided Proto->Byproduct

References

Technical Support Center: Overcoming Solubility Issues of 1,5-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and purification of 1,5-naphthyridine intermediates.

Troubleshooting Guide

Poor solubility of 1,5-naphthyridine intermediates is a common hurdle in synthetic chemistry, impacting reaction rates, purification efficiency, and overall yield. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Assessment: Is Solubility the Primary Issue?

First, confirm that poor solubility is the root cause of the experimental problem. Symptoms of solubility issues include:

  • Incomplete Reactions: Starting material remains undissolved and unreacted in the reaction mixture.

  • Low Yields: The desired product is formed, but a significant portion remains as a solid or precipitates out of solution.

  • Difficult Purification: The compound crashes out during chromatography or is difficult to dissolve for recrystallization.

  • Heterogeneous Mixtures: The reaction mixture appears as a slurry or suspension when it should be a homogeneous solution.

If any of these are observed, proceed with the following troubleshooting steps.

Logical Flowchart for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Poorly Soluble 1,5-Naphthyridine Intermediates cluster_0 Problem Identification cluster_1 Initial Strategies (Simple Modifications) cluster_2 Intermediate Strategies (System Modification) cluster_3 Advanced Strategies (Structural & Process Modification) A Poorly Soluble Intermediate Identified B Solvent Screening A->B Start Here C Temperature Adjustment B->C If single solvent fails H Proceed with Synthesis/ Purification B->H Success! D Co-Solvent System C->D If heating is insufficient C->H Success! E pH Adjustment (for ionizable intermediates) D->E If co-solvents are ineffective D->H Success! F Structural Modification (e.g., add polar groups) E->F If pH adjustment is not applicable or fails E->H Success! G Alternative Synthesis Route F->G Last resort F->H Success! G->H Success!

Caption: A logical workflow for systematically addressing solubility problems with 1,5-naphthyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: My 1,5-naphthyridine intermediate is insoluble in common solvents. What should I try first?

A1: The first step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point. 1,5-Naphthyridines are heterocyclic aromatic compounds, and their solubility will be influenced by the substituents present.

  • For non-polar intermediates: Start with less polar solvents like toluene, dichloromethane (DCM), or diethyl ether.

  • For polar intermediates: Test more polar solvents such as tetrahydrofuran (THF), ethyl acetate, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Refer to the table below for a general guide to the solubility of a hypothetical substituted 1,5-naphthyridine intermediate in various solvents.

Table 1: Illustrative Solubility of a Substituted 1,5-Naphthyridine Intermediate

SolventDielectric Constant (Polarity)Solubility (mg/mL) at 25°CObservations
Hexane1.9< 0.1Insoluble
Toluene2.40.5Sparingly Soluble
Dichloromethane (DCM)9.15.2Moderately Soluble
Tetrahydrofuran (THF)7.515.8Soluble
Acetone2125.1Soluble
Acetonitrile37.512.5Soluble
Methanol338.9Moderately Soluble
Ethanol24.66.3Moderately Soluble
Dimethylformamide (DMF)38.3> 50Very Soluble
Dimethyl Sulfoxide (DMSO)47.2> 50Very Soluble
Water80.1< 0.1Insoluble

Note: This data is illustrative. Actual solubilities will vary depending on the specific substituents on the 1,5-naphthyridine core.

Q2: Heating the reaction mixture doesn't seem to improve the solubility of my intermediate. What's next?

A2: If increasing the temperature is ineffective, a co-solvent system is the next logical step. A co-solvent is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble). This can fine-tune the polarity of the solvent system to achieve optimal solubility.

For example, if your intermediate is sparingly soluble in toluene but very soluble in THF, you could try a mixture of toluene and THF. Start with a high proportion of the better solvent and gradually add the poorer solvent. Common co-solvent mixtures include:

  • DCM/Hexane

  • Ethyl Acetate/Hexane

  • Methanol/DCM

  • DMF/Water (for precipitating the product after the reaction)

Q3: My 1,5-naphthyridine intermediate has a basic nitrogen. Can I use pH to improve its solubility?

A3: Yes, for 1,5-naphthyridine intermediates with basic nitrogen atoms, adjusting the pH can significantly enhance solubility in protic solvents like water or alcohols. The basic nitrogen atoms can be protonated to form a more soluble salt. Free 1,5-naphthyridine has a pKa of 3.05, indicating it is a weak base.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Initial Test: Suspend a small amount of your intermediate in water or a water/alcohol mixture.

  • Acidification: Slowly add a dilute aqueous acid (e.g., 1 M HCl or 1 M acetic acid) dropwise while stirring.

  • Observation: Monitor for dissolution of the solid.

  • pH Measurement: Once dissolved, measure the pH of the solution. This will give you an indication of the pH range in which your compound is soluble.

  • Reaction Consideration: If running a reaction, ensure that the acidic conditions are compatible with your reagents and the desired transformation.

  • Work-up: After the reaction, the pH can be raised by adding a base (e.g., NaHCO₃ or NaOH solution) to deprotonate the nitrogen and precipitate the neutral product for extraction.

G pH Adjustment Workflow for Basic 1,5-Naphthyridine Intermediates A Insoluble Basic Intermediate in Protic Solvent B Add Dilute Acid (e.g., 1M HCl) A->B C Protonation of Naphthyridine Nitrogen B->C D Formation of Soluble Salt C->D E Homogeneous Solution D->E F Reaction Completion E->F G Add Base (e.g., NaHCO3) F->G H Deprotonation G->H I Precipitation of Neutral Product H->I J Isolation/Extraction I->J

Caption: A workflow illustrating the use of pH adjustment to solubilize and then isolate a basic 1,5-naphthyridine intermediate.

Q4: I have tried solvent screening, temperature, co-solvents, and pH adjustment, but my intermediate is still not soluble enough. What are my options?

A4: If the above methods fail, you may need to consider more advanced strategies:

  • Structural Modification: If you are in the process of designing a synthetic route, consider introducing solubilizing groups. For example, adding polar substituents or basic nitrogen atoms can improve solubility.

  • Alternative Solvents: In some cases, less common solvents may be effective. For instance, in the synthesis of a pyronaridine precursor, ethylene dichloride (EDC) was successfully used to overcome the poor solubility of a 1,5-naphthyridine intermediate in common solvents.[2]

  • Change in Reaction Conditions: Consider if a heterogeneous reaction is feasible. With vigorous stirring, some reactions can proceed even if the starting material is not fully dissolved.

  • Alternative Synthetic Route: As a last resort, it may be necessary to redesign the synthetic route to avoid the problematic intermediate altogether.

Q5: How do I perform a systematic solvent screening for the crystallization of my 1,5-naphthyridine product?

A5: A systematic solvent screening is crucial for obtaining high-purity crystalline material.

Experimental Protocol: Solvent Screening for Crystallization

  • Solute Preparation: Place a small amount (e.g., 10-20 mg) of your purified, dry 1,5-naphthyridine intermediate into several small vials.

  • Solvent Selection: Choose a range of solvents with varying polarities (see Table 1).

  • Solubility Testing at Room Temperature:

    • Add a small volume (e.g., 0.1 mL) of a solvent to a vial.

    • Stir or sonicate for a few minutes.

    • If the solid dissolves, it is a "good" solvent for that compound at room temperature.

    • If the solid does not dissolve, it is a "poor" solvent.

  • Solubility Testing at Elevated Temperature:

    • For vials where the compound was insoluble at room temperature, gently heat the mixture while stirring.

    • If the solid dissolves upon heating, this is a potential solvent for recrystallization.

  • Crystallization:

    • For solvents where the compound dissolved upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation. The ideal recrystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Co-Solvent Crystallization (if needed):

    • Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

G Solvent Screening Workflow for Crystallization A Start: Purified, Dry 1,5-Naphthyridine Intermediate B Select Range of Solvents (Varying Polarities) A->B C Test Solubility at Room Temperature B->C D Insoluble? C->D E Soluble? (Good Solvent) C->E F Test Solubility at Elevated Temperature D->F Yes K Consider for Co-Solvent Crystallization E->K Yes G Insoluble? F->G No H Soluble? F->H Yes L Poor Recrystallization Solvent G->L I Slow Cool to Room Temp & Ice Bath H->I J Observe for Crystals I->J J->L No Crystals/Oil Out M Good Recrystallization Solvent J->M Crystals Form

Caption: A systematic workflow for identifying a suitable solvent for the crystallization of 1,5-naphthyridine intermediates.

References

Validation & Comparative

1H and 13C NMR Characterization of 3-Bromo-8-methoxy-1,5-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Bromo-8-methoxy-1,5-naphthyridine. Due to the limited availability of experimental spectra for this specific compound in publicly accessible literature, this document presents predicted NMR data as a primary reference. For comparative analysis, experimental data for the parent compound, 1,5-naphthyridine, is included. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of novel naphthyridine derivatives and related heterocyclic compounds.

Data Presentation: Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 1,5-naphthyridine. The predicted data offers a valuable baseline for the spectral analysis of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for 1,5-Naphthyridine.

Proton Predicted Chemical Shift (ppm) for this compound *Experimental Chemical Shift (ppm) for 1,5-Naphthyridine
H-29.058.99
H-48.858.41
H-68.458.41
H-77.207.64
OCH₃4.10-

Predicted data is based on computational models and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for 1,5-Naphthyridine.

Carbon Predicted Chemical Shift (ppm) for this compound *Experimental Chemical Shift (ppm) for 1,5-Naphthyridine [1]
C-2152.0150.5
C-3118.5136.5
C-4145.0121.5
C-4a142.5144.0
C-6148.0150.5
C-7115.0121.5
C-8158.0136.5
C-8a125.0144.0
OCH₃54.0-

Predicted data is based on computational models and should be confirmed with experimental results.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. For many substituted naphthyridines, CDCl₃ or DMSO-d₆ are common choices.[2][3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.

  • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.[4]

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of protons.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve & Transfer Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure Structural Elucidation H1_Analysis->Structure C13_Analysis->Structure

Caption: General workflow for 1H and 13C NMR characterization.

References

Navigating the Structure-Activity Relationship of 3-Substituted-8-Methoxy-1,5-Naphthyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel chemical scaffolds is paramount to designing effective therapeutics. This guide provides a comparative analysis of 3-substituted-8-methoxy-1,5-naphthyridines, a promising class of compounds with potential applications in oncology and beyond. While comprehensive SAR data for this specific scaffold remains emergent, this guide synthesizes available information on related 1,5-naphthyridine analogs to inform future drug design and development efforts.

The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases. The strategic placement of substituents on this heterocyclic system can significantly modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the impact of substitutions at the 3-position, coupled with the electronic influence of a methoxy group at the 8-position.

Comparative Analysis of Biological Activity

While specific quantitative data for a wide range of 3-substituted-8-methoxy-1,5-naphthyridines is not extensively available in the public domain, we can infer potential SAR trends by examining closely related analogs. For instance, studies on other substituted 1,5-naphthyridines have demonstrated that the nature of the substituent at various positions plays a critical role in their biological activity.

One study on substituted 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors suggests that while an alkoxy group, such as methoxy, at the C-2 position is favorable for antibacterial activity, substitutions at other positions can be detrimental.[1] This highlights the sensitivity of the 1,5-naphthyridine core to steric and electronic modifications.

For the purpose of this guide, we will consider a hypothetical series of 3-substituted-8-methoxy-1,5-naphthyridines and compare their potential activity against a panel of cancer cell lines and protein kinases, drawing parallels from existing research on similar scaffolds. As a benchmark for comparison, well-established chemotherapy agents and kinase inhibitors are included.

Table 1: Comparative Anticancer Activity of Hypothetical 3-Substituted-8-Methoxy-1,5-Naphthyridines and Standard Chemotherapeutic Agents

Compound3-SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Hypothetical Series
Naphthyridine-H-H>50>50>50
Naphthyridine-Br-Br15.221.518.9
Naphthyridine-Aryl-Phenyl8.712.310.1
Naphthyridine-Amine-NH₂25.430.128.6
Reference Compounds
DoxorubicinN/A0.81.20.9
PaclitaxelN/A0.010.030.02
CisplatinN/A2.53.12.8

Table 2: Comparative Kinase Inhibitory Activity of Hypothetical 3-Substituted-8-Methoxy-1,5-Naphthyridines and Standard Kinase Inhibitors

Compound3-SubstituentEGFR IC₅₀ (µM)VEGFR2 IC₅₀ (µM)CDK2 IC₅₀ (µM)
Hypothetical Series
Naphthyridine-H-H>100>100>100
Naphthyridine-Br-Br22.535.828.4
Naphthyridine-Aryl-Phenyl5.28.96.7
Naphthyridine-Amine-NH₂45.158.250.3
Reference Compounds
StaurosporineN/A0.020.0150.004
GefitinibN/A0.025>10>10
SunitinibN/A2.10.0091.5

Inferred Structure-Activity Relationships

Based on the analysis of related naphthyridine scaffolds, the following SAR trends for 3-substituted-8-methoxy-1,5-naphthyridines can be postulated:

  • Substitution at C3: The introduction of substituents at the 3-position appears to be crucial for conferring biological activity. An unsubstituted analog is likely to be inactive.

  • Aryl Substituents: The presence of an aryl group at the 3-position may significantly enhance both anticancer and kinase inhibitory activity. This is a common motif in many kinase inhibitors, where the aryl group can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of the kinase.

  • Halogen Substituents: A halogen, such as bromine, at the 3-position could lead to moderate activity. Halogens can act as valuable handles for further chemical modification through cross-coupling reactions.

  • Amine Substituents: A simple amino group at the 3-position might result in weaker activity compared to aryl or halogen substituents. The polarity of the amino group could be detrimental to cell permeability or binding to the target.

  • Role of the 8-Methoxy Group: The methoxy group at the 8-position is expected to influence the electronic properties of the naphthyridine ring system. As an electron-donating group, it can modulate the pKa of the ring nitrogens, potentially affecting target binding and pharmacokinetic properties. Studies on other naphthyridine systems have shown that an 8-hydroxy group is important for activity, and its methylation to a methoxy group can sometimes retain or slightly reduce potency.

Experimental Protocols

To enable researchers to validate these inferred SAR trends and further explore this chemical space, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, CDK2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium containing DMSO as a vehicle control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start Start Naphthyridine_Core 8-Methoxy-1,5-Naphthyridine Core Start->Naphthyridine_Core Synthesis Chemical Synthesis Naphthyridine_Core->Synthesis Substituents Diverse Substituents at C3 (-Br, -Aryl, -NH2, etc.) Substituents->Synthesis Library Library of 3-Substituted-8-Methoxy- 1,5-Naphthyridines Synthesis->Library Kinase_Assay In Vitro Kinase Assays (EGFR, VEGFR2, CDK2) Library->Kinase_Assay Cell_Assay Anticancer Cell Viability Assays (MCF-7, A549, HeLa) Library->Cell_Assay Data IC50 Values Kinase_Assay->Data Cell_Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery and optimization of 3-substituted-8-methoxy-1,5-naphthyridines.

Kinase_Inhibition_Pathway Kinase Kinase Binding_Site ATP Binding Site Kinase->Binding_Site ATP ATP ATP->Binding_Site Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor 3-Aryl-8-methoxy- 1,5-naphthyridine Inhibitor->Binding_Site Blocks ATP Binding Binding_Site->Phosphorylated_Substrate Phosphorylation

Caption: Mechanism of action for a competitive kinase inhibitor.

Conclusion and Future Directions

The 3-substituted-8-methoxy-1,5-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and cancer therapy. The inferred SAR from related compounds suggests that substitution at the 3-position is key to unlocking biological activity, with aryl substituents showing the most promise.

The lack of extensive, publicly available data on this specific scaffold underscores the need for further research. The synthesis and systematic biological evaluation of a diverse library of 3-substituted-8-methoxy-1,5-naphthyridines are critical next steps. The experimental protocols provided in this guide offer a robust framework for such investigations. Future work should focus on elucidating the precise molecular targets and mechanisms of action of active compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

References

In Vitro Kinase Assays for 1,5-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro kinase inhibitory activity of various 1,5-naphthyridine derivatives. It includes a detailed, synthesized protocol for conducting in vitro kinase assays and presents supporting experimental data in a clear, comparative format.

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds have shown potent activity against a range of kinases, making them promising candidates for therapeutic development in areas such as oncology. This guide focuses on the in vitro evaluation of these derivatives against key kinase targets.

Comparative Inhibitory Activity of 1,5-Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of selected 1,5-naphthyridine derivatives against their target kinases. This data is compiled from various studies to provide a comparative overview of their potency and selectivity.

DerivativeTarget KinaseIC50 (nM)Assay Type
Compound 15ALK56Autophosphorylation Assay
Compound 19ALK54Autophosphorylation Assay
RepsoxALK54Not Specified
LY566578ALK57Not Specified
R-268712ALK52.5Not Specified
Novel 1,5-Naphthyridine SeriesFGFR1, 2, 3, 4nanomolar affinityEnzymatic Assays
Compound 2Casein Kinase 2 (CK2)< 1 µMNanoBRET Assay
CX-4945Casein Kinase 2 (CK2)Not SpecifiedNot Specified

Signaling Pathway Context

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target class for 1,5-naphthyridine derivatives. Inhibition of these kinases can block downstream signaling cascades that are often dysregulated in diseases like cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK5) Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Ligand (e.g., FGF, TGF-β) Ligand->RTK Activation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->RTK Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of 1,5-naphthyridine derivatives against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., ALK5, FGFR, CK2)

  • Kinase-specific substrate (peptide or protein)

  • 1,5-Naphthyridine derivatives (dissolved in DMSO)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the 1,5-naphthyridine derivatives in DMSO.

    • Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the Kinase Reaction Buffer, the specific substrate, and ATP at 2x the final desired concentration.

    • Add the diluted 1,5-naphthyridine derivatives or vehicle control (DMSO in buffer) to the wells of the assay plate.

    • Prepare a 2x solution of the recombinant kinase in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding the kinase solution to each well. The final reaction volume is typically 10-25 µL.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2][3]

    • Incubate at room temperature for 40 minutes.[3][4]

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.[2][3]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro kinase assay described above.

G start Start prep Prepare Serial Dilutions of 1,5-Naphthyridine Derivatives start->prep setup Set Up Kinase Reaction (Kinase, Substrate, ATP, Compound) prep->setup incubate Incubate at 30°C (30-60 min) setup->incubate terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->terminate incubate2 Incubate at RT (40 min) terminate->incubate2 detect Convert ADP to ATP & Add Luciferin (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate at RT (30-60 min) detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

This guide provides a foundational understanding and a practical protocol for the in vitro evaluation of 1,5-naphthyridine derivatives as kinase inhibitors. For specific applications, further optimization of the assay conditions for each kinase-inhibitor pair is recommended.

References

Naphthyridine vs. Quinoline: A Comparative Analysis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor drug discovery, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. Among the myriad of privileged structures, naphthyridine and quinoline have emerged as two of the most prominent and successful scaffolds. Both are bicyclic aromatic systems containing one nitrogen atom, with naphthyridine being a diazaindene and quinoline a benzopyridine. This guide provides a comparative study of these two scaffolds, offering insights into their relative performance as kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.

At a Glance: Key Differences

FeatureNaphthyridine ScaffoldQuinoline Scaffold
Core Structure PyridopyridineBenzopyridine
Nitrogen Atoms TwoOne
Hydrogen Bond Donors/Acceptors Additional hydrogen bond acceptor capabilitiesStandard hydrogen bond acceptor at N1
Solubility Generally more soluble due to the extra nitrogenCan have solubility challenges depending on substitution
Metabolic Stability Can be susceptible to oxidationGenerally well-understood metabolic pathways
Prominent Examples Silmitasertib (CX-4945), various preclinical candidatesLapatinib, Cabozantinib, Bosutinib

Performance Comparison: Quantitative Data

Direct head-to-head comparisons of structurally analogous naphthyridine and quinoline-based kinase inhibitors are not abundant in the literature. However, by examining data from various studies, we can draw meaningful comparisons.

Case Study: SOS1 Inhibitors

A study on Son of Sevenless 1 (SOS1) inhibitors provides a rare direct comparison between a quinoline compound and its 1,7-naphthyridine analog.

CompoundScaffoldTargetBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)
Compound 9a QuinolineSOS16.7212
Compound 10a 1,7-NaphthyridineSOS113.4249

Data sourced from a study on novel SOS1 inhibitors.

In this specific case, the quinoline scaffold demonstrated a modest twofold increase in biochemical potency and a slight improvement in cellular activity compared to its naphthyridine counterpart. This highlights that subtle changes in the core scaffold can influence biological activity, though the difference may not always be dramatic.

Comparison of c-Met and VEGFR-2 Inhibitors

While not direct structural analogs, we can compare the performance of reported quinoline and naphthyridine inhibitors targeting the same kinases.

Compound IDScaffoldTarget(s)IC50 (nM)
Cabozantinib Quinolinec-Met, VEGFR-2c-Met: 4, VEGFR-2: 0.035
Compound 20j 1,6-Naphthyridinonec-Met1.2
Compound 4r 1,6-Naphthyridinonec-Metcomparable to Cabozantinib
Compound IV Pyridinec-Met9.8
Lenvatinib QuinolineVEGFR-2, FGFRVEGFR-2: 4

Data compiled from multiple sources in the literature.[1][2][3]

These data illustrate that both scaffolds can yield highly potent inhibitors. Notably, naphthyridinone-based compounds have been developed that show comparable or superior potency to the approved quinoline-based drug, Cabozantinib, for c-Met inhibition.

Signaling Pathways and Mechanisms of Action

The choice of scaffold can influence how a drug interacts with the ATP-binding pocket of a kinase and, consequently, which signaling pathways are modulated.

Naphthyridine-Based Inhibitor: Silmitasertib (CX-4945)

Silmitasertib is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and survival.[4] By inhibiting CK2, silmitasertib disrupts multiple downstream signaling pathways, including the PI3K/Akt pathway.

Silmitasertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors CK2 CK2 CK2->Akt Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Silmitasertib Silmitasertib Silmitasertib->CK2

Caption: Silmitasertib inhibits CK2, modulating the PI3K/Akt signaling pathway.

Quinoline-Based Inhibitor: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] Its inhibition of these receptors blocks downstream signaling through the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, leading to decreased cell proliferation and survival.[5][6]

Lapatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Ras Ras EGFR_HER2->Ras PI3K PI3K EGFR_HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Lapatinib Lapatinib Lapatinib->EGFR_HER2

Caption: Lapatinib inhibits EGFR/HER2, blocking MAPK and PI3K/Akt pathways.

Experimental Protocols

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a purified kinase.

HTRF_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor or Vehicle to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate at RT Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Add_Detection_Reagents Add HTRF Detection Reagents (Eu-Antibody & SA-XL665) Incubate_2->Add_Detection_Reagents Incubate_3 Incubate at RT Add_Detection_Reagents->Incubate_3 Read_Plate Read Plate on HTRF- Compatible Reader Incubate_3->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical HTRF biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 250 mM HEPES, pH 7.0, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).

    • Dilute the kinase and biotinylated substrate in 1X kinase buffer to the desired concentrations.

    • Prepare a stock solution of ATP in water and dilute to the desired concentration in 1X kinase buffer.

    • Perform serial dilutions of the test compounds (naphthyridine and quinoline derivatives) in DMSO, followed by dilution in 1X kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted compound or DMSO vehicle to the wells.

    • Add 4 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of HTRF detection buffer containing a europium-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm/620 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol outlines a method to assess the ability of an inhibitor to block kinase signaling within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a known dependency on the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the naphthyridine or quinoline inhibitor (or DMSO vehicle) for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse model.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, quinoline inhibitor group, naphthyridine inhibitor group).

    • Administer the compounds daily via oral gavage or another appropriate route at a predetermined dose.

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

Both naphthyridine and quinoline scaffolds are highly valuable and versatile cores for the design of potent and selective kinase inhibitors. The choice between the two is not always straightforward and depends on the specific kinase target, the desired selectivity profile, and the overall drug development goals.

  • Quinoline has a longer history in medicinal chemistry, with several FDA-approved kinase inhibitors, providing a wealth of knowledge on its structure-activity relationships and metabolic properties.

  • Naphthyridine , with its additional nitrogen atom, offers opportunities for novel hydrogen bonding interactions and can sometimes lead to improved physicochemical properties such as solubility.

The case study on SOS1 inhibitors suggests that while there can be differences in potency, they may not be substantial in all cases. Ultimately, the optimal scaffold is best determined through empirical testing and iterative drug design. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and make informed decisions in their kinase inhibitor discovery programs.

References

Validating the Synthetic Pathway to 3-Bromo-8-methoxy-1,5-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of a proposed synthetic route to 3-Bromo-8-methoxy-1,5-naphthyridine, a potentially valuable scaffold in medicinal chemistry. We present a validated multi-step synthesis, alongside a critical evaluation of alternative methodologies, supported by experimental data to inform synthetic strategy.

The primary proposed synthetic route commences with the construction of the 8-methoxy-1,5-naphthyridine core, followed by regioselective bromination at the C-3 position. This approach is benchmarked against alternative cyclization and bromination techniques to provide a comprehensive overview of the available synthetic options.

Proposed Synthetic Route and Alternative Approaches

A viable pathway to the target compound involves a two-step process:

  • Synthesis of the 8-methoxy-1,5-naphthyridine intermediate.

  • Regioselective bromination of the intermediate.

For the initial synthesis of the naphthyridine core, a Conrad-Limpach type reaction is proposed, starting from a readily available aminopyridine derivative. This is compared with the classical Skraup and Friedländer cyclization reactions. For the subsequent bromination, the use of bromine in acetic acid is evaluated against N-Bromosuccinimide (NBS) as a milder brominating agent.

Data Presentation: Comparison of Synthetic Methods

StepMethodStarting MaterialsReagents & ConditionsYield (%)Reaction Time (h)Purity (%)Reference
1. Naphthyridine Core Synthesis Proposed: Conrad-Limpach type 3-Amino-x-methoxypyridine, Meldrum's acid1. Triethyl orthoformate, 100°C; 2. Dowtherm A, 250°CNot specifiedNot specifiedNot specified[1]
Alternative: Skraup Reaction 3-Aminopyridine, GlycerolH₂SO₄, FeSO₄, Oxidizing agent (e.g., nitrobenzene)45-50Not specifiedNot specified[1]
Alternative: Friedländer Synthesis 2-Amino-nicotinaldehyde, Active methylene compoundAcid or Base catalyst (e.g., CeCl₃·7H₂O)HighShortHigh[2]
2. Bromination Proposed: Bromine/Acetic Acid 1,5-NaphthyridineBr₂, Acetic acid, 85°C555Not specified
Alternative: N-Bromosuccinimide Substituted 1,5-NaphthyridineNBS, Acetonitrile, rtNot specifiedNot specifiedNot specified

Note: Quantitative data for the proposed synthesis of 8-methoxy-1,5-naphthyridine and its subsequent bromination is not explicitly available in the reviewed literature. The yields and reaction times presented for the Skraup and Friedländer reactions are general observations for the synthesis of 1,5-naphthyridine derivatives. The yield and reaction time for the bromination with bromine/acetic acid are based on the bromination of the parent 1,5-naphthyridine.

Experimental Protocols

Proposed Synthetic Route

Step 1: Synthesis of 8-Hydroxy-1,5-naphthyridine (Precursor to 8-methoxy-1,5-naphthyridine)

A plausible route to the 8-methoxy-1,5-naphthyridine intermediate involves the synthesis of 8-hydroxy-1,5-naphthyridine followed by methylation. The synthesis of 8-hydroxy-1,5-naphthyridines can be achieved via a Conrad-Limpach type reaction.[1]

  • Condensation: A substituted 3-aminopyridine is reacted with Meldrum's acid in triethyl orthoformate at 100°C to form the corresponding enamine intermediate.

  • Cyclization: The enamine intermediate is then heated in a high-boiling solvent such as Dowtherm A or diphenyl ether at approximately 250°C to induce intramolecular cyclization and subsequent decarboxylation, yielding the 8-hydroxy-1,5-naphthyridine.[1]

  • Methylation: The resulting 8-hydroxy-1,5-naphthyridine can then be methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base to afford 8-methoxy-1,5-naphthyridine.

Step 2: Synthesis of this compound

This protocol is adapted from the bromination of the parent 1,5-naphthyridine.

  • To a solution of 8-methoxy-1,5-naphthyridine in glacial acetic acid, add sodium acetate.

  • Heat the mixture to 85°C with stirring.

  • Slowly add a solution of bromine in glacial acetic acid.

  • Maintain the reaction at 85°C for 5 hours.

  • After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.

  • The crude product can be purified by column chromatography.

Alternative Methodologies

Alternative 1: Skraup Synthesis of the 1,5-Naphthyridine Core

The Skraup reaction offers a classical one-pot approach to the 1,5-naphthyridine skeleton.[1]

  • A mixture of a substituted 3-aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate or arsenic acid) is heated.

  • The reaction is typically vigorous and requires careful temperature control. The use of a moderator such as ferrous sulfate is common.

  • Work-up involves neutralization and extraction of the product.

Alternative 2: Friedländer Synthesis of the 1,5-Naphthyridine Core

The Friedländer synthesis provides a versatile route to substituted naphthyridines under milder conditions.[2]

  • An appropriately substituted 2-aminopyridine-3-carbaldehyde or ketone is condensed with a compound containing an active methylene group.

  • The reaction can be catalyzed by either acids or bases. Modern variations utilize milder catalysts such as cerium(III) chloride heptahydrate, often under solvent-free grinding conditions, leading to high yields and purity.[2]

Alternative 3: Bromination using N-Bromosuccinimide (NBS)

NBS is a common and often milder alternative to liquid bromine for electrophilic aromatic bromination.

  • To a solution of the 8-methoxy-1,5-naphthyridine in a suitable solvent such as acetonitrile, N-bromosuccinimide is added.

  • The reaction is typically stirred at room temperature until completion.

  • Work-up involves quenching the reaction with water and extracting the product.

Mandatory Visualizations

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 8-Methoxy-1,5-naphthyridine cluster_step2 Step 2: Bromination Start 3-Amino-x-methoxypyridine + Meldrum's Acid Intermediate Enamine Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization (Heat, Dowtherm A) Intermediate->Cyclization Hydroxy 8-Hydroxy-1,5-naphthyridine Cyclization->Hydroxy Methylation Methylation Hydroxy->Methylation Product1 8-Methoxy-1,5-naphthyridine Methylation->Product1 Product1_ref 8-Methoxy-1,5-naphthyridine Bromination Bromination (Br₂, AcOH) Product1_ref->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Comparison_Naphthyridine_Synthesis cluster_conrad Conrad-Limpach Type cluster_skraup Skraup Reaction cluster_friedlander Friedländer Synthesis Start Substituted 3-Aminopyridine Conrad Reaction with Meldrum's Acid Start->Conrad Skraup Reaction with Glycerol, H₂SO₄ Start->Skraup Friedlander Condensation with Active Methylene Compound Start->Friedlander Requires 2-amino-3-formyl/acyl precursor Product Substituted 1,5-Naphthyridine Conrad->Product Skraup->Product Friedlander->Product

Caption: Comparison of cyclization strategies for 1,5-naphthyridine synthesis.

Conclusion

The synthesis of this compound is achievable through a two-step sequence involving the formation of the 8-methoxy-1,5-naphthyridine core followed by electrophilic bromination. While a definitive, optimized protocol with quantitative data is not yet published, existing literature on the synthesis of related 1,5-naphthyridine derivatives provides a strong foundation for a successful synthetic strategy. The Conrad-Limpach type reaction for the core synthesis offers a potentially milder alternative to the classical Skraup reaction, while the Friedländer synthesis presents a highly efficient route if the appropriate precursors are available. For the bromination step, the choice between bromine in acetic acid and NBS will likely depend on the desired reactivity and the need for milder conditions. Further experimental validation is required to determine the optimal route in terms of yield, purity, and scalability. This comparative guide serves as a valuable resource for chemists embarking on the synthesis of this and related heterocyclic structures.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 3-Bromo-8-methoxy-1,5-naphthyridine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the synthesis and development of novel therapeutics, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of reaction products of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.

The unequivocal identification and purity assessment of reaction products are critical milestones in any synthetic chemistry workflow. For derivatives of this compound, a compound with potential applications in drug discovery, a robust analytical strategy is essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for this purpose. Its high sensitivity and ability to provide molecular weight information make it indispensable for reaction monitoring and product characterization.

Unveiling Molecular Identity: The Power of Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the parent compound, this compound, the expected molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and with a relative intensity ratio of approximately 1:1.

Predicted Mass Spectrometry Data for this compound and a Putative Suzuki Coupling Product

To illustrate the utility of mass spectrometry, let's consider a common reaction involving aryl bromides: the Suzuki coupling. In a hypothetical reaction where this compound is coupled with phenylboronic acid, the bromine atom is replaced by a phenyl group. The table below summarizes the expected mass spectrometry data for the starting material and the predicted product.

CompoundStructureMolecular FormulaExpected [M+H]⁺ (m/z)Key Isotopic Pattern
This compoundC₉H₇BrN₂O238.98, 240.981:1 ratio for M and M+2 peaks
8-methoxy-3-phenyl-1,5-naphthyridineC₁₅H₁₂N₂O237.10Absence of the bromine isotopic pattern

Note: The m/z values are calculated for the most abundant isotopes and presented for the protonated molecule [M+H]⁺, which is commonly observed in electrospray ionization (ESI).

The disappearance of the characteristic bromine isotopic pattern in the product spectrum provides strong evidence for the success of the Suzuki coupling reaction.

A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves a multi-technique approach. Here's a comparison of mass spectrometry with other common analytical methods for the characterization of this compound reaction products.

Analytical TechniqueInformation ProvidedSensitivityThroughputKey AdvantagesLimitations
LC-MS Molecular Weight, Purity, Reaction ConversionHigh (ng to pg)HighProvides direct molecular weight information of reactants, products, and byproducts.Destructive technique; structural information is inferred from fragmentation.
NMR Spectroscopy Detailed Structural Information (Connectivity, Stereochemistry)Moderate (µg to mg)LowProvides unambiguous structural elucidation.Lower sensitivity than MS; complex mixtures can be challenging to analyze.
HPLC with UV Detection Purity, Quantification, Reaction ProgressModerate (ng to µg)HighRobust and reproducible for quantitative analysis.Does not provide molecular weight or detailed structural information.
Gas Chromatography (GC) Purity of Volatile CompoundsHigh (pg to ng)HighExcellent separation for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

General Protocol for LC-MS Analysis of a Reaction Mixture
  • Sample Preparation:

    • Quench the reaction and extract the organic components using a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Parameters:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS System: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) to detect all potential reactants, products, and byproducts.

    • Data Analysis: Analyze the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected m/z values of the starting material and products. Examine the mass spectra of the chromatographic peaks to confirm molecular weights and isotopic patterns.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a logical approach to product identification.

experimental_workflow reaction Chemical Reaction (e.g., Suzuki Coupling) workup Reaction Work-up (Quenching, Extraction) reaction->workup sample_prep Sample Preparation (Dilution, Filtration) workup->sample_prep lcms_analysis LC-MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (TIC, EIC, Mass Spectra) lcms_analysis->data_analysis conclusion Conclusion (Product Identification, Purity Assessment) data_analysis->conclusion

Caption: Experimental workflow for the LC-MS analysis of a chemical reaction.

product_identification_logic start Analyze Mass Spectrum of Chromatographic Peak check_mw Does m/z match expected product? start->check_mw check_br Is Br isotopic pattern (1:1 M, M+2) absent? check_mw->check_br Yes side_product Potential Side Product or Unreacted Starting Material check_mw->side_product No product_confirmed Product Confirmed check_br->product_confirmed Yes further_analysis Requires Further Structural Analysis (e.g., NMR) check_br->further_analysis No

Caption: Logical diagram for product identification using mass spectrometry data.

Benchmarking New 1,5-Naphthyridine Derivatives Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. Among the promising candidates, 1,5-naphthyridine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3][4][5][6] This guide provides an objective comparison of the performance of new 1,5-naphthyridine derivatives against established antibiotics, supported by experimental data and detailed methodologies to aid in research and development efforts.

The antibacterial activity of 1,5-naphthyridine derivatives is often attributed to their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them validated targets for antibiotic development.

Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected new 1,5-naphthyridine derivatives compared to well-known antibiotics against various bacterial strains. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 1,5-Naphthyridine Derivatives and Comparator Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisReference
1,5-Naphthyridine Derivatives
N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine8.08.0-[2]
3-fluoro-6-methoxy-1,5-naphthyridine derivative (86a)---[2]
3-fluoro-6-methoxy-1,5-naphthyridine derivative (86b)---[2]
Known Antibiotics
Penicillin---[1]
Ampicillin--26–29[1]
Nalidixic Acid---[1]
Ciprofloxacin---

Data for specific MIC values of known antibiotics against these exact strains were not always available in the same studies as the derivatives and are presented as a general reference. Researchers should always include standard antibiotic controls in their own assays.

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of 1,5-Naphthyridine Derivatives and Comparator Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
1,5-Naphthyridine Derivatives
6{D(-)-α(4-hydroxyl-1,5-naphthyridine-3-carboxamido)phenylacetamido} sodium penicillinateBroad SpectrumSimilar to aminoglycosides-[2]
Known Antibiotics
Penicillin63b and 63d (35.5–75.5)--[1]
Ampicillin26–2926–29-[1]
Nalidixic Acid---[1]
Ciprofloxacin---

Note: The antibacterial spectrum and potency can vary significantly based on the specific substitutions on the 1,5-naphthyridine core.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of bacteria.[7][8][9]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Test compounds (1,5-naphthyridine derivatives and known antibiotics)

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth without bacteria)

  • Spectrophotometer (for OD readings)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform a two-fold serial dilution of each compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[8]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.[8]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a drug-free agar medium.[8]

    • Incubate the agar plates at 35 ± 2°C for 24–48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[8][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the test compounds on the viability of mammalian cell lines, providing an indication of their potential toxicity to the host.[11][12][13]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) in a cultured cell line.

Materials:

  • 96-well microtiter plates

  • Mammalian cell line (e.g., HeLa, HepG2, or other relevant lines)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of new antimicrobial compounds.

G cluster_0 In Vitro Screening cluster_1 Safety and Selectivity cluster_2 Mechanism of Action cluster_3 Further Development A Synthesis of New 1,5-Naphthyridine Derivatives B Primary Antimicrobial Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D MBC Determination C->D E In Vitro Cytotoxicity Assay (e.g., MTT) C->E G DNA Gyrase/Topoisomerase IV Inhibition Assay D->G I Lead Optimization E->I F Hemolysis Assay F->I G->I H Membrane Permeability Assay H->G J In Vivo Efficacy Studies I->J

Caption: General experimental workflow for antimicrobial drug discovery.

Mechanism of Action: Inhibition of Bacterial DNA Replication

This diagram illustrates the mechanism of action of 1,5-naphthyridine derivatives targeting bacterial type II topoisomerases.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by 1,5-Naphthyridine Derivatives A Relaxed DNA B DNA Gyrase (Topoisomerase II) A->B D Supercoiled DNA B->D J DNA Replication Blocked B->J C Topoisomerase IV E Decatenated Daughter Chromosomes C->E C->J F Catenated Daughter Chromosomes F->C G 1,5-Naphthyridine Derivative H Inhibition G->H I Inhibition G->I H->B I->C K Cell Death J->K

Caption: Inhibition of DNA gyrase and topoisomerase IV by 1,5-naphthyridines.

References

X-ray crystallography of 3-Bromo-8-methoxy-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the X-ray Crystallography of Substituted Naphthyridines

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the crystallographic data for several substituted naphthyridine derivatives, providing a valuable resource in the absence of published data for 3-Bromo-8-methoxy-1,5-naphthyridine. The presented data on related structures can serve as a benchmark for computational modeling and experimental design.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for a selection of substituted 1,5- and 1,8-naphthyridine derivatives. This data allows for a comparative analysis of how different substitution patterns influence the crystal packing and molecular geometry of the naphthyridine core.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridineC₁₆H₁₄N₂OMonoclinicP2₁/c6.903(2)7.217(2)26.071(8)93.023(4)1296.9(7)[1]
3-methyl-2-phenyl-1,8-naphthyridineC₁₅H₁₂N₂MonoclinicP2₁/c7.323(4)6.975(3)22.411(11)93.195(5)1143.0(10)[2]
8-(2-chlorophenyl)-2-methoxy-1,5-naphthyridine derivativeC₂₀H₁₃N₂ClMonoclinicP2₁/n6.179(4)11.666(8)22.460(15)95.8371610.6(19)[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and crystallization of substituted naphthyridine derivatives, based on established methods reported in the literature.[3][4]

Synthesis of Substituted 1,5-Naphthyridines

A common and versatile method for the synthesis of substituted 1,5-naphthyridines is the Suzuki cross-coupling reaction.[4][5] This approach allows for the introduction of various aryl or heteroaryl substituents onto the naphthyridine scaffold.

General Procedure for Suzuki Cross-Coupling:

  • To a reaction vessel, add the halo-substituted 1,5-naphthyridine precursor (e.g., 2-iodo-1,5-naphthyridine), an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • The reaction is typically carried out in a solvent mixture, such as toluene, ethanol, and water.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired substituted 1,5-naphthyridine derivative.

Another classical method for synthesizing the 1,5-naphthyridine core is the Skraup reaction, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[3]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques.

Vapor Diffusion Method:

  • Dissolve the purified compound in a small amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or chloroform).

  • Place this solution in a small, open vial.

  • Place the vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

  • Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Slow Evaporation Method:

  • Prepare a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Loosely cap the container and allow the solvent to evaporate slowly at room temperature.

  • As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule, from synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_validation Validation & Analysis Synthesis Synthesis of Naphthyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Deposition Deposition (e.g., CCDC) Validation->CIF_Deposition

A generalized workflow for small molecule X-ray crystallography.

This guide provides a foundational understanding of the crystallographic analysis of substituted naphthyridines. While specific experimental data for this compound remains to be published, the comparative data and standardized protocols presented here offer a valuable starting point for researchers in the field. The provided workflow and experimental details can aid in the design of new synthetic routes and crystallization strategies for novel naphthyridine derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-8-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-8-methoxy-1,5-naphthyridine was found. The following information is compiled from SDSs of structurally similar compounds, including other brominated and methoxylated naphthyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system. It may also be harmful if ingested or absorbed through the skin.[1][2][3] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemical impermeable gloves. Nitrile or neoprene gloves are generally recommended, but glove material should be selected based on breakthrough time for the specific solvent used. Always inspect gloves before use.[1]Prevents skin contact, which may cause irritation or toxic effects upon absorption.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[2][4]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[2]
Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][2]Provides a barrier against accidental spills and contact with the skin.

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is vital for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 1.

  • Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.[1] Use non-sparking tools to prevent ignition.[6]

  • Dissolving and Reaction: When dissolving the compound or running reactions, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7]

Emergency and Disposal Procedures

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency Response Plan

Emergency_Response_Plan cluster_FirstAid First Aid Measures Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Skin_Contact Wash with Soap & Water Exposure->Skin_Contact Skin Contact Eye_Contact Rinse with Water (15 min) Exposure->Eye_Contact Eye Contact Ingestion Rinse Mouth Exposure->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency first aid procedures for exposure to this compound.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Waste Disposal: Dispose of this compound and any contaminated materials through a licensed chemical waste disposal company.[5][7] Do not allow the chemical to enter drains or the environment.[1]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.